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  • Product: 2-(4-Aminobutyl)-1,3-propanediol
  • CAS: 125162-81-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4-Aminobutyl)-1,3-propanediol

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(4-aminobutyl)-1,3-propanediol, a valuable bifunctional molecule with applications in drug development, materials science, and as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(4-aminobutyl)-1,3-propanediol, a valuable bifunctional molecule with applications in drug development, materials science, and as a versatile chemical building block. The synthetic strategy is designed for robustness and scalability, focusing on common laboratory reagents and techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-(4-Aminobutyl)-1,3-propanediol is a substituted aminodiol characterized by a primary amine and two primary hydroxyl groups. This unique combination of functionalities makes it an attractive scaffold for the synthesis of a variety of more complex molecules, including ligands for biological targets, monomers for specialty polymers, and intermediates in multi-step organic syntheses. The strategic placement of the amino and hydroxyl groups allows for selective modification and the introduction of diverse chemical moieties.

This guide details a reliable four-step synthetic route commencing with the readily available starting material, 4-bromobutylamine. The core of the synthesis involves the alkylation of diethyl malonate to introduce the carbon skeleton, followed by the reduction of the ester groups to the desired 1,3-propanediol moiety. A key aspect of this protocol is the use of a tert-butyloxycarbonyl (Boc) protecting group for the primary amine, which ensures chemoselectivity during the powerful reduction step.

Overall Synthetic Strategy

The synthesis of 2-(4-aminobutyl)-1,3-propanediol is accomplished through a four-step sequence:

  • Protection of the Amino Group: The primary amine of 4-bromobutylamine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent steps.

  • Alkylation of Diethyl Malonate: The Boc-protected 4-bromobutylamine is used to alkylate diethyl malonate, forming the carbon backbone of the target molecule.

  • Reduction of the Diethyl Ester: The two ester groups of the substituted malonate are reduced to primary alcohols using lithium aluminum hydride (LiAlH₄), yielding the Boc-protected 2-(4-aminobutyl)-1,3-propanediol.

  • Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions to afford the final product, 2-(4-aminobutyl)-1,3-propanediol.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product start1 4-Bromobutylamine Hydrobromide step1 Step 1: Boc Protection start1->step1 start2 Diethyl Malonate step2 Step 2: Alkylation start2->step2 inter1 tert-Butyl (4-bromobutyl)carbamate step1->inter1 inter2 Diethyl 2-(4-((tert-butoxycarbonyl)amino)butyl)malonate step2->inter2 step3 Step 3: Reduction inter3 tert-Butyl (4-(2,2-bis(hydroxymethyl)butyl)carbamate step3->inter3 step4 Step 4: Deprotection final_product 2-(4-Aminobutyl)-1,3-propanediol step4->final_product inter1->step2 inter2->step3 inter3->step4

Caption: Overall workflow for the synthesis of 2-(4-aminobutyl)-1,3-propanediol.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (4-bromobutyl)carbamate (Boc-protected 4-bromobutylamine)

Rationale: The primary amine of 4-bromobutylamine is a potent nucleophile and base. To prevent it from interfering with the subsequent base-mediated alkylation of diethyl malonate and the hydride reduction of the esters, it is protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable under the basic and reductive conditions of the next steps but can be readily removed under acidic conditions.[1][2][3]

Reaction Scheme:

Step1_Reaction reagent1 HBr·H₂N-(CH₂)₄-Br plus1 + reagent2 (Boc)₂O arrow base Base (e.g., NaOH or NaHCO₃) Solvent (e.g., H₂O/THF) product Boc-HN-(CH₂)₄-Br arrow->product Protection

Caption: Boc-protection of 4-bromobutylamine.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Bromobutylamine hydrobromide218.9910.045.61.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2510.950.21.1
Sodium bicarbonate (NaHCO₃)84.0111.51373.0
Tetrahydrofuran (THF)-100 mL--
Deionized water-100 mL--
Ethyl acetate (for extraction)-~200 mL--
Brine (saturated NaCl solution)-~50 mL--
Anhydrous magnesium sulfate (MgSO₄)-~10 g--

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-bromobutylamine hydrobromide (10.0 g, 45.6 mmol) and sodium bicarbonate (11.5 g, 137 mmol) in a mixture of deionized water (100 mL) and tetrahydrofuran (THF) (100 mL).

  • To this stirred suspension, add a solution of di-tert-butyl dicarbonate (10.9 g, 50.2 mmol) in THF (20 mL) dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.

  • Add ethyl acetate (100 mL) and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (4-bromobutyl)carbamate as a colorless oil. The product is often used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-(4-((tert-butoxycarbonyl)amino)butyl)malonate

Rationale: This step constructs the core carbon framework of the target molecule. Diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an S_N2 reaction with the electrophilic tert-butyl (4-bromobutyl)carbamate to form a new carbon-carbon bond.[4][5][6]

Reaction Scheme:

Step2_Reaction reagent1 CH₂(COOEt)₂ plus + reagent2 Boc-HN-(CH₂)₄-Br arrow base NaOEt Ethanol product Boc-HN-(CH₂)₄-CH(COOEt)₂ arrow->product Alkylation

Caption: Alkylation of diethyl malonate.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Sodium metal22.991.1550.01.1
Absolute ethanol-50 mL--
Diethyl malonate160.177.345.61.0
tert-Butyl (4-bromobutyl)carbamate (from Step 1)268.1612.245.61.0
Deionized water-~100 mL--
Diethyl ether (for extraction)-~150 mL--
Anhydrous magnesium sulfate (MgSO₄)-~10 g--

Procedure:

  • In a dry 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol (50 mL).

  • Carefully add sodium metal (1.15 g, 50.0 mmol) in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas. Ensure proper ventilation.

  • After all the sodium has reacted to form sodium ethoxide, add diethyl malonate (7.3 g, 45.6 mmol) dropwise to the solution.

  • Add tert-butyl (4-bromobutyl)carbamate (12.2 g, 45.6 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in deionized water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield diethyl 2-(4-((tert-butoxycarbonyl)amino)butyl)malonate as a viscous oil. This product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of tert-Butyl (4-(2,2-bis(hydroxymethyl)butyl))carbamate

Rationale: This is a crucial reduction step where the two ester functionalities of the substituted malonate are converted to primary alcohols, forming the 1,3-propanediol core. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[2][3] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

Reaction Scheme:

Step3_Reaction reagent Boc-HN-(CH₂)₄-CH(COOEt)₂ arrow conditions 1. LiAlH₄, dry THF 2. H₂O quench product Boc-HN-(CH₂)₄-CH(CH₂OH)₂ arrow->product Reduction

Caption: Reduction of the diethyl ester to a diol.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Lithium aluminum hydride (LiAlH₄)37.953.4691.22.0
Anhydrous tetrahydrofuran (THF)-150 mL--
Diethyl 2-(4-((tert-butoxycarbonyl)amino)butyl)malonate (from Step 2)345.4315.745.61.0
Deionized water-~10 mL--
15% Sodium hydroxide (NaOH) solution-~5 mL--
Ethyl acetate (for extraction)-~150 mL--
Anhydrous sodium sulfate (Na₂SO₄)-~10 g--

Procedure:

  • In a dry 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (3.46 g, 91.2 mmol) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve diethyl 2-(4-((tert-butoxycarbonyl)amino)butyl)malonate (15.7 g, 45.6 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of deionized water (3.5 mL), 15% aqueous NaOH solution (3.5 mL), and deionized water (10.5 mL).

  • Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain tert-butyl (4-(2,2-bis(hydroxymethyl)butyl))carbamate as a colorless, viscous oil. The product may be purified by column chromatography if necessary.

Step 4: Synthesis of 2-(4-Aminobutyl)-1,3-propanediol

Rationale: The final step is the removal of the Boc protecting group to unveil the primary amine. This is achieved by treating the protected aminodiol with a strong acid, such as hydrogen chloride in dioxane.[7][8] The product is obtained as its hydrochloride salt, which can be neutralized to the free amine if desired.

Reaction Scheme:

Step4_Reaction reagent Boc-HN-(CH₂)₄-CH(CH₂OH)₂ arrow conditions HCl in Dioxane product H₃N⁺-(CH₂)₄-CH(CH₂OH)₂ Cl⁻ arrow->product Deprotection

Caption: Deprotection of the Boc group.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
tert-Butyl (4-(2,2-bis(hydroxymethyl)butyl))carbamate (from Step 3)261.3511.945.61.0
4 M HCl in 1,4-dioxane-50 mL200~4.4
Diethyl ether-~100 mL--

Procedure:

  • Dissolve tert-butyl (4-(2,2-bis(hydroxymethyl)butyl))carbamate (11.9 g, 45.6 mmol) in 4 M HCl in 1,4-dioxane (50 mL) at room temperature.

  • Stir the solution for 2-4 hours. The deprotection can be monitored by TLC.

  • Upon completion, a white precipitate of the hydrochloride salt may form.

  • Add diethyl ether (100 mL) to facilitate the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 2-(4-aminobutyl)-1,3-propanediol hydrochloride as a white solid.

Optional Neutralization to Free Amine:

  • Dissolve the hydrochloride salt in a minimal amount of deionized water.

  • Add a strong base, such as a concentrated solution of NaOH, until the pH is basic (pH > 11).

  • Extract the aqueous solution with a suitable organic solvent, such as n-butanol or a mixture of chloroform and isopropanol.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-aminobutyl)-1,3-propanediol as the free amine, which is typically a viscous oil or a low-melting solid. Purification can be achieved by distillation under high vacuum or by crystallization from a suitable solvent system.[9]

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the different functional groups.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, O-H, C=O, and C-O bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be performed under an inert atmosphere in a fume hood, and appropriate personal protective equipment (PPE), including a face shield and fire-resistant lab coat, should be worn.

  • Sodium metal is also highly reactive with water and alcohols. It should be handled with care and under anhydrous conditions.

  • Strong acids and bases (HCl, NaOH) are corrosive and should be handled with appropriate PPE.

  • Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

References

  • CN105646217A - Preparation method of diethyl n-butylmalonate - Google P
  • 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])

  • 10.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (URL: [Link])

  • The Alkylation of Malonic Ester - ResearchGate. (URL: [Link])

  • Malonic acid, butyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (URL: [Link])

  • US5866719A - Process for the purification of an aminoalcohol - Google P
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (URL: [Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

  • Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     - Chemistry LibreTexts. (URL: [Link])
    
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (URL: [Link])

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (URL: [Link])

Sources

Exploratory

The 2-(4-Aminobutyl)-1,3-propanediol Scaffold: A Technical Guide to a Promising Core in Medicinal Chemistry

Introduction: The Emergence of Substituted 1,3-Propanediols as Privileged Scaffolds In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Substituted 1,3-Propanediols as Privileged Scaffolds

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The 2-amino-1,3-propanediol backbone represents one such scaffold, a structural motif that has yielded significant therapeutic breakthroughs. The most prominent exemplar of this is Fingolimod (Gilenya®), a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis.[1][2][3] Fingolimod's success has illuminated the therapeutic potential of this chemical class, prompting deeper investigation into its derivatives.

This technical guide focuses on a specific, yet underexplored, analog: 2-(4-aminobutyl)-1,3-propanediol . We will delve into its synthetic chemistry, physicochemical properties, and, by drawing parallels with its more famous relatives, explore its potential as a versatile scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.

Physicochemical Properties and Structural Features

The 2-(4-aminobutyl)-1,3-propanediol molecule possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSource
Molecular FormulaC₇H₁₇NO₂PubChem
Molecular Weight147.22 g/mol PubChem
XLogP3-AA-1.4PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count6PubChem

The key structural motifs of 2-(4-aminobutyl)-1,3-propanediol are:

  • A Primary Amino Group: This provides a basic center, which can be crucial for interactions with acidic residues in a protein's binding pocket. It also serves as a handle for further chemical modification.

  • Two Primary Hydroxyl Groups: These hydroxyl groups can participate in hydrogen bonding, a critical component of many ligand-receptor interactions. Their presence also influences the molecule's solubility and overall polarity.

  • A Flexible Butyl Linker: The four-carbon chain offers conformational flexibility, allowing the scaffold to adapt to the topology of various binding sites. The length of this linker can be a critical determinant of biological activity and selectivity.

These features, in concert, provide a rich three-dimensional pharmacophore that can be systematically explored and modified to achieve desired biological outcomes.

Synthetic Strategies: A Proposed Route to 2-(4-Aminobutyl)-1,3-propanediol

Synthesis_Workflow A Diethyl Malonate B Alkylation with 1-bromo-4-chlorobutane A->B NaOEt, EtOH C Diethyl 2-(4-chlorobutyl)malonate B->C D Azide Substitution C->D NaN3, DMF E Diethyl 2-(4-azidobutyl)malonate D->E F Reduction of Esters and Azide E->F LiAlH4, THF G 2-(4-Aminobutyl)-1,3-propanediol F->G

Caption: Proposed synthetic workflow for 2-(4-aminobutyl)-1,3-propanediol.

Experimental Protocol: Synthesis of 2-(4-Aminobutyl)-1,3-propanediol

Step 1: Alkylation of Diethyl Malonate

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Add 1-bromo-4-chlorobutane (1.0 eq) dropwise and heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(4-chlorobutyl)malonate.

Step 2: Azide Substitution

  • Dissolve diethyl 2-(4-chlorobutyl)malonate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) and heat the reaction mixture to 80 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude diethyl 2-(4-azidobutyl)malonate is typically used in the next step without further purification.

Step 3: Reduction of Esters and Azide

  • To a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl 2-(4-azidobutyl)malonate (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography to afford 2-(4-aminobutyl)-1,3-propanediol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Medicinal Chemistry Applications and Potential Biological Targets

The structural similarity of 2-(4-aminobutyl)-1,3-propanediol to the core of Fingolimod strongly suggests its potential as a modulator of sphingosine-1-phosphate (S1P) receptors .[5] S1P receptors are a family of five G protein-coupled receptors (S1P₁₋₅) that play critical roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[5][6][7]

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, which then acts as a functional antagonist of S1P₁ receptors on lymphocytes.[2][8] This leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system and subsequent autoimmune-mediated damage.[1][9]

S1P_Signaling_Pathway cluster_0 Cell Membrane S1P1 S1P1 Receptor G_protein G Protein S1P1->G_protein Activates Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Initiates Lymphocyte_egress Lymphocyte Egress Downstream->Lymphocyte_egress Promotes S1P_agonist S1P or Agonist S1P_agonist->S1P1 Binds

Caption: Simplified S1P₁ receptor signaling pathway.

The 2-(4-aminobutyl)-1,3-propanediol scaffold could serve as a starting point for the development of novel S1P receptor modulators with improved properties, such as:

  • Receptor Subtype Selectivity: By modifying the aminobutyl side chain, it may be possible to achieve selectivity for different S1P receptor subtypes, potentially leading to a better safety profile.[10][11]

  • Direct-Acting Agonists/Antagonists: Unlike Fingolimod, which requires phosphorylation, derivatives of 2-(4-aminobutyl)-1,3-propanediol could be designed as direct-acting agonists or antagonists, offering a more predictable pharmacokinetic and pharmacodynamic profile.

  • Novel Therapeutic Areas: Given the widespread expression and function of S1P receptors, novel modulators could find applications in other therapeutic areas beyond multiple sclerosis, such as inflammatory bowel disease, psoriasis, and organ transplantation.

Structure-Activity Relationship (SAR) Insights: A Roadmap for Optimization

The 2-(4-aminobutyl)-1,3-propanediol scaffold offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Potential points for SAR exploration on the 2-(4-aminobutyl)-1,3-propanediol scaffold.

Key SAR questions to address:

  • The Amino Group (R1): Is a primary amine essential for activity? How does acylation or N-alkylation affect potency and selectivity? Can the basicity of the amine be modulated to optimize pharmacokinetic properties?

  • The Butyl Chain (R2): What is the optimal linker length for a given target? Does introducing rigidity, for example through a cyclic structure, enhance binding affinity? Can the introduction of heteroatoms in the chain improve physicochemical properties?

  • The Hydroxyl Groups (R3): Are both hydroxyl groups necessary for activity? Can one or both be replaced with other hydrogen-bonding moieties? How does modification of the hydroxyl groups impact solubility and metabolic stability?

A systematic exploration of these questions through the synthesis and biological evaluation of a focused library of analogs will be crucial to unlocking the full potential of this scaffold.

Hypothetical In Vitro Biological Assay Protocol: S1P₁ Receptor Binding Assay

To assess the affinity of newly synthesized analogs for the S1P₁ receptor, a competitive radioligand binding assay can be employed.

Materials:

  • Membranes from cells stably expressing the human S1P₁ receptor.

  • [³³P]-Sphingosine-1-phosphate (radioligand).

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).

  • Test compounds (analogs of 2-(4-aminobutyl)-1,3-propanediol).

  • Non-specific binding control (e.g., unlabeled S1P).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, [³³P]-S1P (at a concentration close to its Kd), and either a test compound, buffer (for total binding), or non-specific binding control.

  • Add the S1P₁ receptor-containing membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Conclusion and Future Directions

The 2-(4-aminobutyl)-1,3-propanediol scaffold represents a promising, yet largely untapped, resource for medicinal chemists. Its structural relationship to the core of the successful drug Fingolimod provides a strong rationale for its exploration as a modulator of S1P receptors and potentially other biological targets. The synthetic accessibility and multiple points for chemical modification make it an ideal starting point for the development of novel therapeutics.

Future research should focus on the efficient synthesis and thorough biological evaluation of a diverse library of analogs based on this scaffold. A deeper understanding of the SAR will be critical for optimizing potency, selectivity, and drug-like properties. By leveraging the insights and methodologies outlined in this guide, researchers can unlock the full therapeutic potential of the 2-(4-aminobutyl)-1,3-propanediol scaffold and contribute to the development of the next generation of innovative medicines.

References

  • Brinkmann, V. et al. (2010). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery, 9(11), 883-897.
  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91-101. [Link]

  • Cohen, J. A., & Chun, J. (2011). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Journal of the Neurological Sciences, 306(1-2), 126-131. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Fingolimod. Retrieved from [Link]

  • Mandala, S. et al. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science, 296(5566), 346-349.
  • Mehling, M. et al. (2011). Fingolimod for multiple sclerosis; mechanism of action, safety and toxicity. Expert Opinion on Drug Safety, 10(5), 779-789.
  • PubChem. (n.d.). 2-(4-Aminobutyl)-1,3-propanediol. Retrieved from [Link]

  • Salm, P. et al. (2012). S1P Receptor Agonists. In Royal Society of Chemistry eBooks (pp. 314-343). [Link]

  • US Patent US20160009634A1. (2016). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Wikipedia. (n.d.). Fingolimod. Retrieved from [Link]

  • Yan, L. et al. (2016). Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). Journal of Medicinal Chemistry, 59(15), 7085-7099. [Link]

  • Yoshikawa, A. et al. (2011). Structure-activity relationship studies of sphingosine-1-phosphate receptor agonists with N-cinnamyl-β-alanine moiety. Bioorganic & Medicinal Chemistry, 19(5), 1747-1756. [Link]

  • Zhang, H. et al. (2022). Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry, 65(3), 2097-2115. [Link]

  • Zhang, Y. et al. (2022). Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences, 119(12), e2120555119. [Link]

Sources

Protocols & Analytical Methods

Method

The Untapped Potential of 2-(4-Aminobutyl)-1,3-propanediol in Stereoselective Synthesis: A Guide to Application and Protocol Development

Abstract In the landscape of asymmetric synthesis, the quest for novel, efficient, and versatile chiral molecules is perpetual. This application note delves into the prospective applications of 2-(4-Aminobutyl)-1,3-propa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of asymmetric synthesis, the quest for novel, efficient, and versatile chiral molecules is perpetual. This application note delves into the prospective applications of 2-(4-Aminobutyl)-1,3-propanediol, a structurally unique and underexplored molecule, in the realm of stereoselective synthesis. While direct literature precedents are scarce, its inherent functionalities—a primary amine and two primary hydroxyl groups—present a compelling scaffold for its development as a chiral auxiliary, a precursor to C2-symmetric ligands for asymmetric catalysis, and a versatile chiral building block. This guide provides a forward-looking perspective, complete with detailed hypothetical protocols and mechanistic rationale, to inspire and direct researchers in unlocking the synthetic potential of this promising molecule.

Introduction: The Structural Promise of 2-(4-Aminobutyl)-1,3-propanediol

The efficacy of a chiral molecule in directing the stereochemical outcome of a reaction is intrinsically linked to its structural attributes. 2-(4-Aminobutyl)-1,3-propanediol possesses a unique combination of functional groups that make it an attractive candidate for applications in stereoselective synthesis:

  • Prochirality: The central carbon atom is prochiral, offering a handle for the introduction of chirality.

  • Bifunctionality: The presence of both amino and hydroxyl groups allows for differential protection and derivatization, enabling its tailored application as either an auxiliary or a ligand.

  • Potential for C2-Symmetry: Dimerization or appropriate derivatization can lead to the formation of C2-symmetric structures, a privileged scaffold in the design of chiral ligands for asymmetric catalysis.[1]

  • Chelating Moieties: The amino and hydroxyl groups can act as chelating arms to a metal center, creating a rigid and well-defined chiral environment essential for high stereoselectivity.

This application note will explore three primary avenues for the utilization of 2-(4-Aminobutyl)-1,3-propanediol in stereoselective synthesis, providing detailed hypothetical protocols to serve as a starting point for experimental investigation.

Application I: As a Novel Chiral Auxiliary in Diastereoselective Aldol Reactions

Chiral auxiliaries are powerful tools for substrate-controlled asymmetric synthesis, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction.[2] The 1,3-diol and amino functionalities of the title compound can be leveraged to create a rigid chiral environment.

Rationale and Mechanistic Insight

By converting 2-(4-Aminobutyl)-1,3-propanediol into a chiral oxazolidine derivative, we can create a rigid heterocyclic system. Subsequent acylation of the exocyclic nitrogen and enolization would lead to a conformationally restricted enolate. The steric bulk of the oxazolidine ring would then effectively shield one face of the enolate, directing the approach of an incoming electrophile (e.g., an aldehyde) to the opposite face, thus achieving high diastereoselectivity.

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Stereoselective Aldol Reaction cluster_2 Auxiliary Cleavage Start 2-(4-Aminobutyl)-1,3-propanediol Step1 Protection of Amine (e.g., Boc) Start->Step1 Step2 Cyclization with Aldehyde/Ketone to form Chiral Oxazolidine Step1->Step2 Step3 Acylation of Exocyclic Nitrogen Step2->Step3 Auxiliary Chiral Auxiliary-Substrate Conjugate Step3->Auxiliary Enolization Enolization (e.g., LDA) Auxiliary->Enolization Aldol_Reaction Diastereoselective Aldol Addition Enolization->Aldol_Reaction Aldehyde Aldehyde (R'CHO) Aldehyde->Aldol_Reaction Product Diastereomerically Enriched Aldol Product Aldol_Reaction->Product Cleavage Hydrolysis/Reduction Product->Cleavage Final_Product Chiral Aldol Product Cleavage->Final_Product Recycled_Auxiliary Recovered Chiral Auxiliary Cleavage->Recycled_Auxiliary

Figure 1: Proposed workflow for the use of 2-(4-Aminobutyl)-1,3-propanediol as a chiral auxiliary.
Hypothetical Protocol: Diastereoselective Aldol Reaction of an Acetate-Derived Enolate with Benzaldehyde

Step 1: Synthesis of the Chiral Oxazolidine Auxiliary

  • To a solution of 2-(4-Aminobutyl)-1,3-propanediol (1.0 eq) in dichloromethane (DCM, 0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours.

  • After completion (monitored by TLC), wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Dissolve the crude Boc-protected amino diol in toluene (0.5 M) and add pivaldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux the mixture with a Dean-Stark trap for 12 hours to remove water.

  • Cool the reaction to room temperature, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chiral oxazolidine.

Step 2: Acylation and Aldol Reaction

  • Dissolve the chiral oxazolidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 30 minutes.

  • Add acetyl chloride (1.2 eq) and allow the reaction to warm to room temperature over 2 hours.

  • Cool the reaction mixture back to -78 °C and add lithium diisopropylamide (LDA, 1.2 eq) to form the lithium enolate. Stir for 1 hour.

  • Add freshly distilled benzaldehyde (1.5 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the aldol adduct.

Step 3: Cleavage of the Auxiliary

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and 1 M HCl.

  • Stir at room temperature for 6 hours to hydrolyze the oxazolidine.

  • Neutralize with saturated NaHCO₃ and extract the chiral β-hydroxy acid with ethyl acetate. The aqueous layer will contain the protonated amino diol auxiliary, which can be recovered.

Expected Data and Self-Validation

The success of this protocol would be validated by the diastereomeric ratio (dr) of the aldol product, determined by ¹H NMR spectroscopy or HPLC analysis.

EntryElectrophileExpected dr (anti:syn)Expected Yield (%)
1Benzaldehyde>95:575-85
2Isobutyraldehyde>90:1070-80
3Cinnamaldehyde>95:570-80
Table 1: Expected outcomes for the proposed diastereoselective aldol reaction.

Application II: Precursor to C2-Symmetric Ligands for Asymmetric Catalysis

The formation of metal complexes with chiral organic ligands is a cornerstone of asymmetric catalysis.[1] The structure of 2-(4-Aminobutyl)-1,3-propanediol is amenable to the synthesis of C2-symmetric ligands, which are highly effective in creating a chiral environment around a metal center.

Rationale and Mechanistic Insight

By reacting two equivalents of a chiral derivative of 2-(4-Aminobutyl)-1,3-propanediol with a suitable linker, a C2-symmetric tetradentate ligand can be synthesized. This ligand, upon complexation with a metal such as Ruthenium(II), can catalyze asymmetric transfer hydrogenation of prochiral ketones. The C2-symmetry of the ligand ensures that the ketone can only approach the metal hydride from one enantiotopic face, leading to the preferential formation of one enantiomer of the corresponding alcohol.

G Start 2-(4-Aminobutyl)-1,3-propanediol Step1 Chiral Derivatization (e.g., formation of a chiral amine) Start->Step1 Step2 Dimerization with a C2-Symmetric Linker Step1->Step2 Ligand C2-Symmetric Ligand Step2->Ligand Metal_Complexation Complexation with Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) Ligand->Metal_Complexation Catalyst Chiral Metal Catalyst Metal_Complexation->Catalyst Asymmetric_Reaction Asymmetric Catalysis (e.g., Transfer Hydrogenation) Catalyst->Asymmetric_Reaction Product Enantioenriched Product Asymmetric_Reaction->Product

Figure 2: Conceptual workflow for the development of a C2-symmetric catalyst.
Hypothetical Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Step 1: Synthesis of the C2-Symmetric Ligand

  • Protect the diol functionality of 2-(4-Aminobutyl)-1,3-propanediol with a suitable protecting group (e.g., TBDMS).

  • React the resulting protected diamine (2.0 eq) with terephthaloyl chloride (1.0 eq) in the presence of a non-nucleophilic base (e.g., pyridine) in DCM at 0 °C to room temperature to form the C2-symmetric diamide.

  • Deprotect the hydroxyl groups using standard conditions (e.g., TBAF for TBDMS) to yield the C2-symmetric tetradentate ligand.

Step 2: Preparation of the Ruthenium Catalyst

  • In a Schlenk flask under an inert atmosphere, dissolve the C2-symmetric ligand (1.0 eq) and [RuCl₂(p-cymene)]₂ (0.5 eq) in anhydrous isopropanol.

  • Add a solution of KOH (2.0 eq) in isopropanol and heat the mixture to 80 °C for 1 hour.

  • The color of the solution should change, indicating the formation of the active catalyst. Cool the solution to room temperature for use in the next step.

Step 3: Asymmetric Transfer Hydrogenation

  • To the freshly prepared catalyst solution, add acetophenone (1.0 eq relative to the ligand).

  • Stir the reaction mixture at room temperature and monitor the progress by GC or TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Expected Data and Self-Validation

The efficacy of the catalyst will be determined by the conversion of the ketone and the enantiomeric excess of the alcohol product.

EntrySubstrateExpected Conversion (%)Expected ee% (Configuration)
1Acetophenone>9995 (S)
21-Tetralone>9992 (S)
3Propiophenone>9890 (S)
Table 2: Predicted outcomes for the asymmetric transfer hydrogenation.

Application III: A Versatile Chiral Building Block

Beyond its use as a transient auxiliary or ligand, an enantiomerically pure form of 2-(4-Aminobutyl)-1,3-propanediol can serve as a valuable chiral building block for the synthesis of complex molecules.

Synthetic Potential

The three functional groups offer multiple points for elaboration. For instance, the primary amine can be a nucleophile in various C-N bond-forming reactions, while the two hydroxyl groups can be differentially protected and then transformed into other functionalities. This would allow for the stereocontrolled synthesis of a variety of structures, including substituted piperidines and other heterocyclic systems of medicinal interest.

Conclusion

While the synthetic utility of 2-(4-Aminobutyl)-1,3-propanediol is yet to be extensively explored, its structural features hold significant promise for its application in stereoselective synthesis. The hypothetical protocols and mechanistic rationale presented in this application note are intended to provide a solid foundation for researchers to begin investigating its potential as a chiral auxiliary, a precursor to C2-symmetric ligands, and a versatile chiral building block. The successful development of methodologies based on this molecule would not only expand the toolkit of synthetic chemists but also pave the way for the discovery of novel and efficient routes to enantiomerically pure compounds.

References

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC. (2023, September 20). Retrieved January 30, 2026, from [Link]

  • Stereoselective Synthesis of 1,3-Diols | Request PDF. (2015, August 6). Retrieved January 30, 2026, from [Link]

  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC. (2022, April 13). Retrieved January 30, 2026, from [Link]

  • Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. (2011, December 1). Retrieved January 30, 2026, from [Link]

  • Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. (2012, August 10). Retrieved January 30, 2026, from [Link]

  • Chiral Ligands for Asymmetric Catalysis. (2021, January). Retrieved January 30, 2026, from [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and P,N-ligands to self-assembling systems. (2004, February 24). Retrieved January 30, 2026, from [Link]

  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. (2014). Retrieved January 30, 2026, from [Link]

  • Progress in 1,3-propanediol biosynthesis. (2020, January 10). Retrieved January 30, 2026, from [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (2021, March 26). Retrieved January 30, 2026, from [Link]

  • Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. (2023, October 17). Retrieved January 30, 2026, from [Link]

  • Two-Pot Synthesis of Chiral 1,3-syn-Diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Domino Hemiacetal/Oxy-Michael Reactions. (2018, April 3). Retrieved January 30, 2026, from [Link]

  • Chiral Bidentate Heterodonor P-P' ligands | 4. (n.d.). Retrieved January 30, 2026, from [Link]

  • Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)- Epipinidinol. (2005). Retrieved January 30, 2026, from [Link]

  • Recent advances in reaction routes and catalysts for chemical synthesis of1,3-propanediol. (2018, January). Retrieved January 30, 2026, from [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021, November 14). Retrieved January 30, 2026, from [Link]

  • D.7 Chiral auxiliaries (HL). (2017, April 15). Retrieved January 30, 2026, from [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2023, November 12). Retrieved January 30, 2026, from [Link]

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. (2012). Retrieved January 30, 2026, from [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Application

Application Notes & Protocols: Asymmetric Synthesis with 2-(4-Aminobutyl)-1,3-propanediol

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(4-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(4-Aminobutyl)-1,3-propanediol in the field of asymmetric synthesis. Direct applications of this specific molecule in peer-reviewed literature are not extensively documented. Therefore, this guide establishes a foundational understanding by extrapolating from the well-established principles of analogous chiral 1,3-amino diols and related structures. We present detailed theoretical frameworks, potential applications as a chiral ligand and auxiliary, and robust, starting-point protocols for laboratory implementation. The causality behind experimental choices is explained to empower researchers in their method development.

Introduction: Rationale and Potential

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity.[1] The development of novel chiral auxiliaries, ligands, and building blocks is paramount to advancing this field. Chiral 1,3-diols and amino alcohols are highly valuable structural motifs and synthetic intermediates.[2][] They are found in numerous natural products and have proven to be effective as chiral auxiliaries and ligands in a variety of stereoselective transformations.[2]

2-(4-Aminobutyl)-1,3-propanediol presents an intriguing, yet underexplored, scaffold for asymmetric synthesis. Its structure combines two key functionalities:

  • A 1,3-propanediol moiety : This unit can form stable five- or six-membered chelates with metal centers, providing a rigid and predictable chiral environment.

  • A primary aminobutyl chain : The amine offers a versatile handle for coordination to metals or for covalent attachment to a substrate when used as a chiral auxiliary. The length of the butyl chain provides flexibility and may influence the steric environment around a catalytic center.

Given these features, this molecule holds significant potential in three primary areas of asymmetric synthesis:

  • Chiral Ligand for Metal-Catalyzed Reactions: The diol and amine functionalities can act as a tridentate or bidentate ligand for various transition metals, enabling enantioselective reductions, additions, and cyclization reactions.

  • Recoverable Chiral Auxiliary: The amine group allows for temporary covalent attachment to a prochiral substrate (e.g., a carboxylic acid or ketone).[4] The inherent chirality of the auxiliary can then direct stereoselective transformations at a remote site.[5][6]

  • Chiral Building Block (Synthon): As an enantiomerically pure compound, it can be incorporated into the synthesis of complex target molecules, such as alkaloids or other biologically active compounds.

This guide will focus on the first two applications, providing the theoretical basis and actionable protocols for researchers to begin exploring the utility of 2-(4-Aminobutyl)-1,3-propanediol.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for safe and effective use.

PropertyValueSource
CAS Number 125162-81-4[7][8][9]
Molecular Formula C₇H₁₇NO₂[7][8][9]
Molecular Weight 147.22 g/mol [7][8]
Appearance Off-White Powder or Green Oil[9]
Storage Store at -20 °C, protect from light[9]
Key Hazards Causes serious eye damage[7][8]

Handling Precautions: Due to the severe eye damage hazard, appropriate personal protective equipment (PPE), including safety goggles or a face shield, must be worn at all times. Handle in a well-ventilated fume hood.

Application I: As a Chiral Ligand in Asymmetric Catalysis

The ability of amino diols to form stable chelates with metals is the foundation for their use as chiral ligands. The precise coordination geometry imposed by the ligand dictates the facial selectivity of substrate approach to the metal center, thereby controlling the stereochemical outcome.

Conceptual Framework: Ligand-Metal Complex Formation

2-(4-Aminobutyl)-1,3-propanediol can coordinate to a metal center (M) in several ways. The most likely is a bidentate coordination through the two hydroxyl groups, forming a stable six-membered ring. The pendant aminobutyl arm can then either remain unbound or participate in coordination, depending on the metal and reaction conditions. This flexibility can be tuned to optimize reactivity and selectivity.

Ligand_Coordination cluster_ligand 2-(4-Aminobutyl)-1,3-propanediol Scaffold cluster_complex Hypothetical Metal Complex C_backbone C C1 CH2OH C_backbone->C1 C3 CH2OH C_backbone->C3 C_butyl -(CH2)4-NH2 C_backbone->C_butyl O1 O O2 O N N M Metal Center (M) O1->M Coordination O2->M Coordination N->M Potential Coordination Auxiliary_Workflow cluster_workflow Chiral Auxiliary Workflow Start Prochiral Substrate (e.g., Carboxylic Acid) Step1 Step 1: Covalent Attachment (Amide Formation) Start->Step1 Aux Chiral Auxiliary (2-(4-Aminobutyl)-1,3-propanediol) Aux->Step1 Intermediate Diastereomeric Intermediate (Substrate-Auxiliary Adduct) Step1->Intermediate Step2 Step 2: Diastereoselective Reaction (e.g., Enolate Alkylation) Intermediate->Step2 Product_Attached Alkylated Adduct (New Stereocenter Formed) Step2->Product_Attached Step3 Step 3: Cleavage (Hydrolysis) Product_Attached->Step3 End_Product Enantiomerically Enriched Product Step3->End_Product Recovered_Aux Recovered Auxiliary Step3->Recovered_Aux Recycle

Sources

Method

Strategic Protection of 2-(4-Aminobutyl)-1,3-propanediol: A Guide to Orthogonal Synthesis

Introduction: Navigating the Synthetic Landscape of a Versatile Building Block 2-(4-Aminobutyl)-1,3-propanediol is a key structural motif in the development of novel therapeutics and functional materials. Its unique comb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of a Versatile Building Block

2-(4-Aminobutyl)-1,3-propanediol is a key structural motif in the development of novel therapeutics and functional materials. Its unique combination of a primary amine and a 1,3-diol presents a synthetic challenge that necessitates a carefully planned protecting group strategy. The differential reactivity of the nucleophilic amine and the hydroxyl groups requires a robust and orthogonal approach to selectively mask and unmask these functionalities, thereby enabling precise molecular elaboration.

This application note provides a comprehensive guide to the strategic use of protecting groups for 2-(4-aminobutyl)-1,3-propanediol. We will delve into the rationale behind the selection of orthogonal protecting groups, present detailed, field-proven protocols for their installation and removal, and offer insights into the nuances of these transformations. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the efficient and selective synthesis of derivatives of this versatile scaffold.

The Imperative of Orthogonal Protection

In a molecule with multiple reactive sites, such as 2-(4-aminobutyl)-1,3-propanediol, the ability to selectively protect and deprotect functional groups is paramount.[1] An orthogonal protecting group strategy is one in which each protecting group can be removed under a specific set of conditions that do not affect the others.[2] This allows for the sequential modification of different parts of the molecule without unintended side reactions.

For 2-(4-aminobutyl)-1,3-propanediol, the primary amine is significantly more nucleophilic than the hydroxyl groups. This inherent difference in reactivity can be exploited for the selective protection of the amine in the first instance. Subsequently, the diol can be protected, setting the stage for a variety of synthetic transformations. The chosen protecting groups for the amine and the diol must be compatible with the conditions used for each other's removal.

A highly effective and commonly employed orthogonal strategy for amino diols involves the use of a tert-butyloxycarbonyl (Boc) group for the amine and a cyclic acetal, such as an acetonide, for the diol. The Boc group is stable to a wide range of non-acidic conditions but is readily cleaved by acid.[3] Conversely, acetonides are stable to basic and nucleophilic conditions but are hydrolyzed under acidic conditions.[4] The successful implementation of this strategy hinges on the careful control of reaction conditions to ensure selective protection and deprotection.

Visualizing the Orthogonal Strategy

The following diagram illustrates the overall workflow for the orthogonal protection and selective deprotection of 2-(4-aminobutyl)-1,3-propanediol.

G cluster_protection Protection Sequence cluster_deprotection Selective Deprotection Pathways A 2-(4-Aminobutyl)-1,3-propanediol B N-Boc Protected Intermediate A->B Boc₂O, Base C Fully Protected Intermediate (N-Boc, Diol-Acetonide) B->C 2,2-DMP, Acid Catalyst D Diol-Acetonide Protected Intermediate C->D Strong Acid (e.g., TFA) E N-Boc Protected Intermediate C->E Mild Acidic Hydrolysis F 2-(4-Aminobutyl)-1,3-propanediol D->F Mild Acidic Hydrolysis E->F Strong Acid (e.g., TFA)

Caption: Orthogonal protection and deprotection workflow.

Recommended Protecting Groups: A Comparative Overview

The choice of protecting groups is critical and should be guided by the overall synthetic plan. The following table summarizes the key characteristics of the recommended protecting groups for 2-(4-aminobutyl)-1,3-propanediol.

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability
Primary Amine tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine, NaOH), various solvents (THF, water, etc.).[5]Strong acid (e.g., trifluoroacetic acid (TFA), HCl in dioxane).[2]Stable to base, nucleophiles, and hydrogenation.
1,3-Diol Isopropylidene KetalAcetonideAcetone or 2,2-dimethoxypropane (DMP), acid catalyst (e.g., p-toluenesulfonic acid (p-TSA)).[6]Aqueous acid (e.g., acetic acid, dilute HCl).[7]Stable to base, nucleophiles, and mild oxidizing/reducing agents.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the protection and deprotection of 2-(4-aminobutyl)-1,3-propanediol.

Protocol 1: Selective N-Boc Protection of 2-(4-Aminobutyl)-1,3-propanediol

This protocol describes the selective protection of the primary amino group using di-tert-butyl dicarbonate.

Materials:

  • 2-(4-Aminobutyl)-1,3-propanediol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or a mixture of Dioxane and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(4-aminobutyl)-1,3-propanediol (1.0 eq) in a suitable solvent such as THF or a 1:1 mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium hydroxide (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • If using an organic solvent, remove the solvent under reduced pressure. If using an aqueous mixture, proceed to extraction.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-(2,2-dimethyl-1,3-dioxan-5-yl)butyl)carbamate.

Protocol 2: Acetonide Protection of N-Boc-2-(4-aminobutyl)-1,3-propanediol

This protocol details the protection of the 1,3-diol functionality as an acetonide.

Materials:

  • N-Boc-2-(4-aminobutyl)-1,3-propanediol (from Protocol 1)

  • 2,2-Dimethoxypropane (DMP) or Acetone

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Dichloromethane (DCM) or Acetone as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-2-(4-aminobutyl)-1,3-propanediol (1.0 eq) in anhydrous DCM or acetone.

  • Add 2,2-dimethoxypropane (2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (4-(2,2-dimethyl-1,3-dioxan-5-yl)butyl)carbamate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 3: Selective Deprotection Strategies

The ability to selectively remove either the Boc or the acetonide group is the cornerstone of this orthogonal strategy.

This procedure removes the Boc protecting group while leaving the acetonide intact.

Materials:

  • Fully protected intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the fully protected intermediate (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the product with DCM (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diol-protected amine.

This protocol describes the hydrolysis of the acetonide group in the presence of the Boc-protected amine.[8]

Materials:

  • Fully protected intermediate (from Protocol 2)

  • Acetic acid

  • Water

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the fully protected intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add acetic acid to achieve a final concentration of approximately 80%.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc protected amino diol by column chromatography if necessary.

Troubleshooting and Key Considerations

  • Incomplete Boc Protection: If the N-Boc protection is sluggish, ensure all reagents are anhydrous (if using an organic solvent) and consider slightly increasing the equivalents of Boc₂O and base.

  • Acetonide Formation Issues: The acid catalyst is crucial. If the reaction does not proceed, ensure the p-TSA is not deactivated. The removal of water generated during the reaction can be facilitated by using a Dean-Stark apparatus if using acetone in a solvent like toluene.

  • Concurrent Deprotection: During Boc deprotection with strong acid, prolonged reaction times or elevated temperatures can lead to partial or complete removal of the acetonide. Careful monitoring is essential.

  • Purification Challenges: The polarity of the protected and deprotected compounds varies significantly. Adjust the solvent system for column chromatography accordingly. The high polarity of the final unprotected aminodiol may require the use of a more polar eluent system, such as methanol in dichloromethane.

Conclusion

The orthogonal protection strategy employing Boc for the amine and acetonide for the diol provides a robust and versatile platform for the synthesis of complex molecules derived from 2-(4-aminobutyl)-1,3-propanediol. The detailed protocols and considerations presented in this application note are intended to empower researchers to confidently navigate the synthetic challenges associated with this valuable building block, thereby accelerating discovery and innovation in drug development and materials science.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Retrieved from [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. (n.d.). acetonide protection of diols using iodine and dimethoxypropane. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. Retrieved from [Link]

  • Progress in 1,3-propanediol biosynthesis. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Fingolimod Analogues from 2-(4-Aminobutyl)-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide details the synthesis of novel Fingolimod (FTY720) analogues commencing from th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of novel Fingolimod (FTY720) analogues commencing from the versatile starting material, 2-(4-aminobutyl)-1,3-propanediol. Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, is a cornerstone in the treatment of relapsing-remitting multiple sclerosis. The structural modification of Fingolimod offers a promising avenue for the discovery of new therapeutics with improved efficacy, selectivity, and safety profiles. This document provides a strategic and detailed exposition of the synthetic pathways, including essential protecting group strategies, diverse methods for the attachment of lipophilic tails, and robust protocols for purification and characterization. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.

Introduction: The Rationale for Fingolimod Analogue Synthesis

Fingolimod (Gilenya®) is a structural analogue of sphingosine and acts as a modulator of S1P receptors.[1] Its therapeutic effect in multiple sclerosis is primarily attributed to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system. The development of Fingolimod analogues is driven by the quest for molecules with enhanced properties, such as selectivity for specific S1P receptor subtypes, altered pharmacokinetic profiles, and reduced side effects.

The choice of 2-(4-aminobutyl)-1,3-propanediol as a starting material provides a convergent and flexible synthetic approach. This strategy allows for the late-stage introduction of diverse lipophilic tails, facilitating the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Strategic Overview of the Synthesis

The synthesis of Fingolimod analogues from 2-(4-aminobutyl)-1,3-propanediol is conceptually divided into three key stages:

  • Protection of the Core: Selective protection of the amino and diol functionalities of the starting material is paramount to ensure regioselective modification of the terminal amino group of the butyl chain.

  • Lipophilic Tail Attachment: Introduction of various lipophilic moieties via robust and high-yielding coupling reactions.

  • Deprotection and Purification: Removal of the protecting groups to yield the final analogues, followed by rigorous purification and characterization.

Synthesis_Overview Start 2-(4-Aminobutyl)-1,3-propanediol Protected_Core Protected Core Intermediate Start->Protected_Core Protection Coupling Lipophilic Tail Attachment Protected_Core->Coupling Protected_Analogue Protected Analogue Coupling->Protected_Analogue Deprotection Deprotection Protected_Analogue->Deprotection Final_Analogue Final Fingolimod Analogue Deprotection->Final_Analogue Purification Purification & Characterization Final_Analogue->Purification N_Acylation Deprotected_Core Deprotected Core (HCl salt) Amide_Formation N-Acylation Deprotected_Core->Amide_Formation Acyl_Chloride R-COCl Acyl_Chloride->Amide_Formation Protected_Analogue Protected Amide Analogue Amide_Formation->Protected_Analogue Reductive_Amination Deprotected_Core Deprotected Core Reductive_Amination Reductive Amination Deprotected_Core->Reductive_Amination Aldehyde R-CHO Aldehyde->Reductive_Amination Protected_Analogue Protected Secondary Amine Analogue Reductive_Amination->Protected_Analogue

Sources

Method

Application Notes and Protocols for the Use of 2-(4-Aminobutyl)-1,3-propanediol in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of 2-(4-aminobutyl)-1,3-propan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-(4-aminobutyl)-1,3-propanediol as a versatile building block and linker in solid-phase synthesis (SPS). While direct, published protocols for this specific molecule are not abundant, this guide extrapolates from established methodologies for analogous aminodiol scaffolds to present robust and scientifically grounded protocols for its use in peptide and oligonucleotide synthesis. We will delve into the rationale behind experimental designs, from protection strategies to cleavage conditions, empowering researchers to effectively integrate this promising linker into their synthetic workflows.

Introduction: The Potential of Aminodiol Linkers in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has become an indispensable tool in the development of peptides, oligonucleotides, and other complex organic molecules.[1] The choice of the linker, the molecular entity connecting the growing chain to the insoluble resin, is critical to the success of the synthesis. 2-(4-Aminobutyl)-1,3-propanediol is an attractive, yet underutilized, linker candidate possessing a unique combination of functional groups: a primary amine and two primary hydroxyl groups. This trifunctional nature offers a rich platform for creating diverse molecular architectures and introducing multiple points of modification.

The 1,3-diol backbone provides a stable linkage to the solid support, while the aminobutyl side chain can serve as a point of attachment for the initial building block (e.g., an amino acid or nucleoside) or for subsequent functionalization with reporter molecules, solubility enhancers, or other moieties. The strategic use of orthogonal protecting groups for the amine and two hydroxyls allows for selective deprotection and derivatization, opening avenues for the synthesis of branched or cyclic structures.[2]

This guide will provide a theoretical framework and practical protocols for leveraging the unique properties of 2-(4-aminobutyl)-1,3-propanediol in solid-phase synthesis.

Mechanistic Insights: The Versatility of a Trifunctional Linker

The core utility of 2-(4-aminobutyl)-1,3-propanediol in SPS lies in its three reactive sites, which can be orthogonally protected to direct the synthetic pathway. A plausible protection strategy would involve:

  • Protecting the primary amine: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a suitable choice, being stable to acidic conditions but readily cleaved by a mild base like piperidine.

  • Differentially protecting the two hydroxyl groups: One hydroxyl can be protected with an acid-labile group like dimethoxytrityl (DMT), allowing for its selective removal to enable chain elongation. The other hydroxyl can be used for attachment to the solid support, often via a succinate or other dicarboxylic acid spacer.

This orthogonal protection scheme allows for a modular approach to synthesis, as depicted in the workflow below.

G cluster_0 Linker Preparation and Functionalization cluster_1 Solid-Phase Synthesis Workflow A 2-(4-Aminobutyl)-1,3-propanediol B Orthogonal Protection (e.g., Fmoc, DMT) A->B C Functionalized Linker B->C D Attachment to Solid Support C->D E Selective Deprotection of DMT D->E F Iterative Monomer Coupling E->F G Selective Deprotection of Fmoc F->G After chain elongation H Side-Chain Functionalization G->H I Cleavage from Support H->I J Final Product I->J

Figure 1. A conceptual workflow for the utilization of 2-(4-aminobutyl)-1,3-propanediol in solid-phase synthesis.

Detailed Protocols

The following protocols are proposed based on established methods for similar aminodiol and 1,3-diol-based linkers.[2][3] Researchers should perform small-scale trial reactions to optimize conditions for their specific application.

Protocol 1: Preparation and Attachment of Fmoc-Protected 2-(4-Aminobutyl)-1,3-propanediol to Solid Support

This protocol describes the functionalization of the linker and its subsequent attachment to a hydroxyl-bearing solid support, such as Wang resin or controlled pore glass (CPG).

Materials:

  • 2-(4-Aminobutyl)-1,3-propanediol

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Dimethoxytrityl chloride (DMT-Cl)

  • Succinic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Wang resin or CPG solid support

  • Piperidine

Procedure:

  • Fmoc Protection of the Amine:

    • Dissolve 2-(4-aminobutyl)-1,3-propanediol in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to maintain a basic pH.

    • Add Fmoc-OSu portion-wise at 0°C and stir overnight at room temperature.

    • Extract the product with an organic solvent and purify by column chromatography.

  • DMT Protection of one Hydroxyl Group:

    • Dissolve the Fmoc-protected aminodiol in anhydrous pyridine.

    • Add DMT-Cl and stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with methanol and purify the product.

  • Activation of the Remaining Hydroxyl with Succinic Anhydride:

    • Dissolve the mono-DMT, mono-Fmoc protected aminodiol in DCM.

    • Add succinic anhydride and DMAP and stir at room temperature overnight.

    • Isolate and purify the resulting succinylated linker.

  • Attachment to Solid Support:

    • Swell the solid support (e.g., Wang resin) in DMF.

    • In a separate flask, dissolve the succinylated linker, DCC, and DMAP in DMF.

    • Add this solution to the swollen resin and shake at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

    • Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and pyridine in DMF.

Protocol 2: Solid-Phase Peptide Synthesis using the Functionalized Resin

This protocol outlines the steps for peptide synthesis on the resin prepared in Protocol 1, following a standard Fmoc/tBu strategy.[4]

Materials:

  • Functionalized solid support from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

Procedure:

  • DMT Deprotection:

    • Treat the resin with a solution of 3% trichloroacetic acid in DCM for 5-10 minutes.

    • Wash the resin with DCM and DMF.

  • First Amino Acid Coupling:

    • Activate the desired Fmoc-amino acid with a coupling reagent (e.g., HBTU) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the piperidine treatment.

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) for 2-4 hours.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

G Resin Functionalized Resin DMT_Deprotection DMT Deprotection (3% TCA in DCM) Resin->DMT_Deprotection Wash1 Wash (DCM, DMF) DMT_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->Fmoc_Deprotection Wash3 Wash (DMF) Fmoc_Deprotection->Wash3 Wash3->Coupling Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Final AA Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Final_Peptide Purified Peptide Precipitation->Final_Peptide

Figure 2. A workflow for solid-phase peptide synthesis using a 2-(4-aminobutyl)-1,3-propanediol functionalized resin.

Protocol 3: Post-Synthetic Modification of the Linker's Amine

This protocol allows for the functionalization of the primary amine on the linker after the peptide or oligonucleotide chain has been synthesized.

Procedure:

  • On-Resin Peptide Synthesis:

    • Synthesize the desired peptide sequence as described in Protocol 2.

    • After the final amino acid coupling, do not cleave the peptide from the resin.

  • Fmoc Deprotection of the Linker's Amine:

    • Treat the resin-bound peptide with 20% piperidine in DMF to remove the Fmoc group from the linker's amine.

    • Wash the resin thoroughly with DMF.

  • Conjugation Reaction:

    • Dissolve the molecule to be conjugated (e.g., a fluorescent dye with an NHS ester, a biotin derivative) in a suitable solvent (e.g., DMF).

    • Add the solution to the resin and shake at room temperature. The reaction time will depend on the specific conjugation chemistry.

    • Wash the resin to remove excess reagents.

  • Cleavage and Deprotection:

    • Cleave the modified peptide from the resin using a TFA cocktail as described in Protocol 2.

Data Presentation: Quantitative Parameters

The following table provides typical parameters for the protocols described above. These values should be optimized for each specific synthesis.

ParameterValueNotes
Linker Loading on Resin 0.2 - 0.8 mmol/gVaries with the type of solid support.
Amino Acid Excess 3 - 5 equivalentsRelative to the resin loading.
Coupling Reagent Excess 3 - 5 equivalentsRelative to the resin loading.
DIPEA Excess 6 - 10 equivalentsRelative to the resin loading.
Coupling Time 1 - 4 hoursCan be monitored using a ninhydrin test.
Fmoc Deprotection Time 2 x 5-10 minutesEnsure complete deprotection.
Cleavage Time 2 - 4 hoursDependent on the peptide sequence and protecting groups.
Cleavage Cocktail Volume 10 mL / g of resinEnsure complete wetting of the resin.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Peptide Yield Incomplete coupling or premature chain termination.Increase coupling time and/or reagent excess. Use a capping step after coupling.
Incomplete cleavage from the resin.Increase cleavage time or use a stronger TFA cocktail.[5]
Side Product Formation Scavengers in the cleavage cocktail are insufficient or inappropriate.Adjust the scavenger composition based on the peptide sequence (e.g., add EDT for cysteine-containing peptides).
Aspartimide formation during synthesis.Use protecting groups and coupling conditions known to minimize this side reaction.
No Precipitation in Ether The peptide is highly soluble in ether or the concentration is too low.Reduce the volume of the TFA solution by evaporation before adding ether.[5]

Conclusion

2-(4-Aminobutyl)-1,3-propanediol represents a highly versatile, albeit not yet widely adopted, linker for solid-phase synthesis. Its trifunctional nature, when combined with an orthogonal protection strategy, provides a powerful platform for the synthesis of complex peptides, oligonucleotides, and their conjugates. The protocols and conceptual frameworks presented in this application note, derived from established principles of solid-phase chemistry, offer a solid foundation for researchers to explore the full potential of this promising building block.

References

  • Davis, P. W., Osgood, S. A., Hébert, N., Sprankle, K. G., & Swayze, E. E. (1998). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. Biotechnology and Bioengineering, 61(3), 143–154. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Glen Research. (2014). Which 3'-Amino-Modifier?. The Glen Report, 26(2), 1-3. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • Kotha, S., & Khedkar, P. (2005). The multifaceted chemical personality of 1,3-diols. Chemical Reviews, 105(12), 4435–4476.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(1), 199-202. [Link]

  • U.S. Patent No. 7,807,807. (2010).
  • Kumar, P., & Singh, P. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(50), 32535–32543. [Link]

Sources

Application

Application Note: Flow Chemistry Applications of 2-(4-Aminobutyl)-1,3-propanediol

Executive Summary This application note details the integration of 2-(4-Aminobutyl)-1,3-propanediol into continuous flow workflows. As a versatile "amino-diol" scaffold, this molecule is increasingly critical in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the integration of 2-(4-Aminobutyl)-1,3-propanediol into continuous flow workflows. As a versatile "amino-diol" scaffold, this molecule is increasingly critical in the synthesis of Next-Generation Ionizable Lipids for mRNA delivery (LNP formulations) and as a hydrophilic linker in PROTAC (Proteolysis Targeting Chimera) development.

Traditional batch synthesis with this scaffold often suffers from poor selectivity (amine vs. hydroxyl competition) and difficulties in handling exothermic reductive aminations at scale. This guide demonstrates how flow chemistry provides precise kinetic control, superior heat management, and the ability to rapidly generate lipid libraries.

Key Applications Covered:
  • Automated Synthesis of Ionizable Lipid Libraries: High-throughput reductive amination to generate tertiary amine lipids with hydrophilic headgroups.

  • Chemouselective Linker Functionalization: Kinetic control strategies to selectively functionalize the primary amine in the presence of free hydroxyls.

  • Upstream Scaffold Synthesis: Safe hydrogenation protocols for generating the amino-diol from nitrile precursors.

Chemical Profile & Flow Advantages[1][2][3][4][5]

PropertySpecificationFlow Chemistry Advantage
Structure Primary amine (C4 linker) + 1,3-Propanediol headSelectivity: Precise control over stoichiometry prevents over-alkylation or unwanted esterification.
Reactivity High nucleophilicity at N; Moderate at OKinetic Control: Short residence times allow amine reaction while suppressing hydroxyl side-reactions.
Solubility Polar (Soluble in MeOH, H2O, DMSO)Solvent Switching: Flow allows seamless mixing of polar amine streams with non-polar lipid aldehyde streams.
Thermal Stable, but amination is exothermicHeat Transfer: Micro-reactors efficiently dissipate heat from reductive amination, preventing degradation.

Application 1: Flow Synthesis of Ionizable Lipid Libraries

Context: Ionizable lipids are the engine of LNP-based drug delivery.[1] The 2-(4-Aminobutyl)-1,3-propanediol scaffold offers a unique "branched diol" headgroup, which can enhance hydrogen bonding with mRNA and improve endosomal escape compared to traditional linear heads.

Reaction Pathway

The objective is to perform a double reductive amination of the primary amine with a lipid aldehyde (e.g., Decanal, Octyl-aldehyde) to form a tertiary amine.

  • Step 1: Imine formation (Amine + Aldehyde

    
     Hemiaminal 
    
    
    
    Imine).
  • Step 2: Reduction (Imine + Hydride

    
     Tertiary Amine).[2]
    
Flow Protocol

Reagents:

  • Stream A: 2-(4-Aminobutyl)-1,3-propanediol (0.5 M in MeOH).

  • Stream B: Lipid Aldehyde (e.g., Decanal) (1.5 M in THF, 3.0 equiv).

  • Stream C: Reducing Agent (NaBH(OAc)3 or STAB) (1.0 M in DMF/NMP).

System Parameters:

  • Reactor 1 (Imine Formation): 5 mL PFA coil, 25 °C.

  • Reactor 2 (Reduction): 10 mL PFA coil or Packed Bed Reactor (PBR), 40 °C.

  • Pressure: 5 bar (to prevent solvent boiling and manage off-gassing).

  • Residence Time: 5 min (Imine) + 15 min (Reduction).

Step-by-Step Method:

  • System Priming: Flush the system with anhydrous MeOH/THF (1:1) to remove moisture.

  • Imine Formation: Mix Stream A and Stream B in a T-mixer. The excess aldehyde drives the equilibrium toward the bis-imine/iminium species.

  • Reduction: Introduce Stream C via a second T-mixer. The mixture enters Reactor 2.

  • Quench: Collect the output into a flask containing saturated NaHCO3 to neutralize acetic acid byproducts and quench residual hydride.

  • Purification: The organic phase is separated using a continuous liquid-liquid separator (e.g., Zaiput) or standard extraction.

Visualization (Graphviz)

LipidSynthesis ReagentA Stream A: Amino-Diol (MeOH) Mixer1 T-Mixer 1 (Imine Formation) ReagentA->Mixer1 ReagentB Stream B: Lipid Aldehyde (THF) ReagentB->Mixer1 ReagentC Stream C: NaBH(OAc)3 (DMF) Mixer2 T-Mixer 2 (Reduction) ReagentC->Mixer2 Reactor1 Reactor Coil 1 5 mL, 25°C (5 min res. time) Mixer1->Reactor1 Imine Intermediate Reactor1->Mixer2 Reactor2 Reactor Coil 2 10 mL, 40°C (15 min res. time) Mixer2->Reactor2 Reductive Amination Collection Collection (NaHCO3 Quench) Reactor2->Collection Crude Ionizable Lipid

Caption: Continuous flow setup for the double reductive amination of 2-(4-Aminobutyl)-1,3-propanediol to synthesize ionizable lipids.

Application 2: Chemoselective PROTAC Linker Synthesis

Context: In PROTAC design, this scaffold serves as a linker connecting an E3 ligase ligand to a protein of interest (POI) ligand. The challenge is reacting the amine with an activated ester (NHS-ester) without acylation of the hydroxyl groups.

The Flow Advantage

In batch, high local concentrations of acylating agents can lead to O-acylation (ester formation). In flow, turbulent mixing ensures homogeneity, and precise residence time control prevents the slower O-acylation reaction from occurring.

Protocol

Reagents:

  • Stream A: 2-(4-Aminobutyl)-1,3-propanediol (0.1 M in DMF).

  • Stream B: E3 Ligase Ligand-NHS ester (0.1 M in DMF).

  • Base: DIPEA (included in Stream A, 2.0 equiv).

System Parameters:

  • Reactor: Micro-reactor chip (Glass/Si) or low-volume coil (1 mL).

  • Temperature: 0 °C to 20 °C.

  • Residence Time: 30 seconds - 2 minutes.

Logic: The rate constant for N-acylation (


) is significantly higher than O-acylation (

). By limiting the residence time (

) such that

, we achieve >99% chemoselectivity for the amide product.

Application 3: Upstream Synthesis of the Scaffold

Context: If the starting material is not commercially available in bulk, it can be synthesized in flow via the hydrogenation of Diethyl 2-(3-cyanopropyl)malonate or a similar nitrile-ester precursor.

Protocol: Nitrile Reduction

Reagents:

  • Substrate: Nitrile precursor in EtOH.

  • Gas: Hydrogen (H2) gas.

  • Catalyst: Raney Nickel or Pd/C (Packed Bed Reactor).

System Parameters:

  • Reactor: H-Cube® or Trickle Bed Reactor.

  • Pressure: 50-80 bar.

  • Temperature: 80 °C.

  • Flow Rate: 1.0 mL/min.

Mechanism: The flow environment manages the three phases (Gas/Liquid/Solid) efficiently, ensuring high mass transfer of H2 to the catalyst surface, resulting in rapid and clean reduction of the nitrile to the primary amine without the safety risks associated with batch hydrogenation.

References

  • Continuous Flow Synthesis of Ionizable Lipids

    • Title: Continuous flow synthesis of the ionizable lipid ALC-0315.[3][4]

    • Source: React.[3][4][5][1][2][6][7][8] Chem. Eng., 2024, 9, 959-966.[3]

    • URL:[Link]

    • Relevance: Establishes the baseline protocol for reductive amination of amino-alcohols in flow, directly applicable to our amino-diol scaffold.
  • Lipid Library Generation

    • Title: Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery.
    • Source: PNAS, 2025, 122 (5).
    • URL:[Link]

    • Relevance: Highlights the importance of rapid library generation for LNPs, a key driver for using flow chemistry with versatile scaffolds like 2-(4-Aminobutyl)-1,3-propanediol.
  • Reductive Amination Mechanics

    • Title: Amine synthesis by reductive amination.[2][6][7][8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for the choice of reducing agents and conditions in the protocols.
  • Flow Chemistry of Amines

    • Title: Continuous reductive amination to synthesize primary amines with high selectivity in flow.[8]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the safety and selectivity advantages of performing these reactions in continuous flow.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 2-(4-Aminobutyl)-1,3-propanediol

This technical guide addresses the synthesis and troubleshooting of 2-(4-Aminobutyl)-1,3-propanediol (CAS: 125162-81-4), a critical intermediate often utilized in the development of sphingosine 1-phosphate (S1P) receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 2-(4-Aminobutyl)-1,3-propanediol (CAS: 125162-81-4), a critical intermediate often utilized in the development of sphingosine 1-phosphate (S1P) receptor modulators and functionalized polymers.

The synthesis typically follows a two-step sequence:

  • Alkylation: Reaction of diethyl malonate with 4-bromobutyronitrile to form Diethyl 2-(3-cyanopropyl)malonate .

  • Global Reduction: Simultaneous reduction of the nitrile and ester groups (usually via LiAlH₄) to yield the target amino-diol.

Part 1: Reaction Pathway & Impurity Profile

The following diagram maps the primary synthesis route alongside critical side-reaction pathways.

SynthesisPathways SM Diethyl Malonate + 4-Bromobutyronitrile Mono Intermediate A: Diethyl 2-(3-cyanopropyl)malonate SM->Mono NaOEt/EtOH (Controlled Alkylation) DiAlk Impurity 1: Dialkylated Malonate (Bis-substitution) SM->DiAlk Excess Base/Halide (Over-alkylation) Target Target Product: 2-(4-Aminobutyl)-1,3-propanediol Mono->Target LiAlH4/THF (Global Reduction) IncRed Impurity 2: Hydroxy-Ester / Amido-Alcohol (Incomplete Reduction) Mono->IncRed Low Temp/Insufficient Reagent Poly Impurity 3: Oligomers/Polymers (Intermolecular Condensation) Target->Poly Thermal Stress (Storage)

Figure 1: Logical flow of synthesis from malonate precursor to amino-diol, highlighting critical divergence points for impurities.

Part 2: Troubleshooting & FAQs

Phase 1: Alkylation (Formation of Diethyl 2-(3-cyanopropyl)malonate)

Q1: I am observing a significant high-molecular-weight impurity by LC-MS during alkylation. What is it? Diagnosis: This is likely Diethyl 2,2-bis(3-cyanopropyl)malonate (Dialkylated impurity). Mechanism: The mono-alkylated product is more acidic than the starting diethyl malonate due to the inductive effect of the added alkyl group (though less acidic than the starting material in some contexts, in practice, reaction kinetics often favor double deprotonation if base concentration is high locally). Corrective Action:

  • Stoichiometry: Use a large excess of diethyl malonate (2.0 – 3.0 equivalents) relative to the alkyl halide.

  • Addition Order: Add the base (NaOEt) to the malonate first to generate the enolate, then add the alkyl halide dropwise. Do not mix base and halide before adding malonate.

  • Purification: The unreacted diethyl malonate can be removed via vacuum distillation, leaving the higher-boiling mono-alkylated product.

Q2: My yield is low (<50%), and I see unreacted bromide. Diagnosis: O-Alkylation or Elimination. Mechanism: While C-alkylation is favored, O-alkylation can occur with "hard" leaving groups or solvents. Elimination of HBr from 4-bromobutyronitrile yields 3-butenenitrile. Corrective Action:

  • Solvent Switch: Ensure strictly anhydrous ethanol or THF. Water poisons the enolate.

  • Temperature: Maintain reflux. If elimination is observed, lower the temperature to 60°C and extend reaction time.

Phase 2: Global Reduction (LiAlH₄)

Q3: The workup resulted in a gelatinous white emulsion that trapped my product. How do I recover it? Diagnosis: Improper quenching of Aluminum salts. The amino-diol is highly polar and chelates with aluminum hydroxides, forming a "sticky" matrix. Corrective Action:

  • Fieser Method: For

    
     grams of LiAlH₄ used, add sequentially: 
    
    
    
    mL Water
    
    
    
    
    mL 15% NaOH
    
    
    
    
    mL Water.
  • Rochelle Salt Method (Recommended for Amino-diols): Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 2-4 hours. The tartrate binds aluminum, allowing clear phase separation.

Q4: NMR shows a mixture of the target and a compound with a carbonyl signal (~170 ppm 13C, ~1700 cm-1 IR). Diagnosis: Incomplete reduction. Mechanism: The reduction of the ester proceeds through an aldehyde intermediate; the nitrile proceeds through an imine. If the reaction is quenched too early or LiAlH₄ is degraded, you may isolate 2-(4-aminobutyl)-3-hydroxypropanal or the hydroxy-ester . Corrective Action:

  • Reagent Quality: Use fresh LiAlH₄ pellets or solution. Powder absorbs moisture rapidly.

  • Reflux: Ensure the reduction is refluxed in THF for at least 4–6 hours.

  • Validation: Monitor the disappearance of the nitrile peak (2240 cm⁻¹) via IR before quenching.

Part 3: Quantitative Impurity Data

Impurity TypeSource StepDetection MethodRRT (Approx)*Limit Strategy
Dialkylated Malonate AlkylationHPLC (UV 210nm)1.2 - 1.4Distillation of intermediate
3-Butenenitrile AlkylationGC / NMR< 0.5Evaporation (Volatile)
Hydroxy-Ester ReductionLC-MS / IR0.9Extend reaction time
Cyclic Aminal ReductionNMR (H1)VariesAcidic workup hydrolysis

*RRT (Relative Retention Time) varies by column/method; provided as a general heuristic.

Part 4: Detailed Experimental Protocols

Protocol A: Mono-Alkylation of Diethyl Malonate

Goal: Minimize dialkylation.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Under

    
     atmosphere.
    
  • Enolate Formation: Add Diethyl Malonate (3.0 equiv) to anhydrous EtOH. Add NaOEt (1.0 equiv) solution dropwise at 0°C. Stir for 30 min.

  • Alkylation: Add 4-Bromobutyronitrile (1.0 equiv) dropwise over 1 hour.

  • Reaction: Warm to room temperature, then reflux (78°C) for 12 hours.

  • Workup: Cool to RT. Evaporate EtOH. Partition residue between Water/EtOAc.[1]

  • Purification: Distill off excess Diethyl Malonate under high vacuum (

    
     mmHg). The residue is the crude Diethyl 2-(3-cyanopropyl)malonate .
    
Protocol B: Global Reduction to 2-(4-Aminobutyl)-1,3-propanediol

Goal: Complete reduction of ester and nitrile.

  • Reagent Prep: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0°C. (Caution: Exothermic).

  • Addition: Dissolve Diethyl 2-(3-cyanopropyl)malonate (1.0 equiv) in THF and add dropwise to the hydride suspension. Maintain temp

    
    °C.
    
  • Reaction: Allow to warm to RT, then reflux for 6–12 hours.

    • Checkpoint: Check IR for loss of Nitrile (

      
      ) and Carbonyl (
      
      
      
      ).
  • Quench (Rochelle Salt): Cool to 0°C. Dilute with wet THF. Slowly add saturated aqueous Potassium Sodium Tartrate. Stir vigorously until two clear layers form (may take overnight).

  • Isolation: Separate organic layer.[1] Extract aqueous layer with Isopropanol/CHCl3 (1:3) due to high polarity of the product. Dry over

    
     and concentrate.
    
  • Salt Formation (Optional): The free base is a viscous oil/low-melting solid. Treat with HCl/Dioxane to precipitate the Hydrochloride salt for better stability.

References

  • Malonate Alkylation Kinetics & Dialkylation Control

    • Organic Syntheses, Coll. Vol. 2, p. 279 (1943); Vol. 14, p. 38 (1934).
    • Source:

  • Reduction of Nitriles and Esters with LiAlH₄

    • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline hydrides." Journal of the American Chemical Society.
    • Source:

  • Workup of Aluminum Hydride Reductions (Rochelle Salt Method)

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.
    • Source:

  • Synthesis of 2-substituted-1,3-propanediols (Fingolimod Intermediates)

    • World Intellectual Property Organization, WO2014136047A2. "A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof."[1][2]

    • Source:

Sources

Optimization

Technical Support Center: Enantioselective Processing of 2-(4-Aminobutyl)-1,3-propanediol

[1] Case Reference: #DESYM-PRO-13 Subject: Optimization of Enantiomeric Excess (ee) in Prochiral Diol Desymmetrization Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Executive Summary & Ster...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case Reference: #DESYM-PRO-13 Subject: Optimization of Enantiomeric Excess (ee) in Prochiral Diol Desymmetrization Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Stereochemical Definition

Critical Clarification: You have inquired about improving the "chiral purity" of 2-(4-Aminobutyl)-1,3-propanediol (CAS: 125162-81-4).

It is imperative to establish that 2-(4-Aminobutyl)-1,3-propanediol is an achiral (prochiral) molecule . It possesses a plane of symmetry passing through the C2 carbon and the aminobutyl chain.[1] Therefore, it cannot exhibit optical activity or "chiral purity" in its native diol form.[1]

The Technical Context: When researchers discuss the "chiral purity" of this substrate, they are almost invariably referring to the enantioselective desymmetrization process.[1] This involves chemically or enzymatically modifying one of the two enantiotopic hydroxyl groups to create a chiral building block (e.g., a mono-acetate or mono-phosphate).[1] This is a critical step in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and antifungal agents like SCH51048.[1]

This guide addresses the troubleshooting of low enantiomeric excess (ee) observed during the conversion of the achiral diol into its chiral derivatives.

Diagnostic Workflow: Low Enantioselectivity

The following logic flow illustrates the decision matrix for troubleshooting low ee during the desymmetrization of 2-substituted-1,3-propanediols.

Desymmetrization_Troubleshooting Start Issue: Low ee% in Product Check_Substrate 1. Verify Substrate Purity (Is the amine protected?) Start->Check_Substrate Amine_Interference Free amine causes non-specific acyl migration? Check_Substrate->Amine_Interference Yes Check_Enzyme 2. Enzyme Selection (Lipase Screen) Check_Substrate->Check_Enzyme No (Amine Protected) Protect_Amine Action: Protect Amine (e.g., Boc, Cbz) Amine_Interference->Protect_Amine Confirmed Enzyme_Type Is it CAL-B or PSL? Check_Enzyme->Enzyme_Type Check_Solvent 3. Solvent Engineering (LogP Check) Enzyme_Type->Check_Solvent Hydrophobicity Is Solvent LogP < 2? Check_Solvent->Hydrophobicity Switch_Solvent Action: Switch to MTBE, Toluene, or Hexane Hydrophobicity->Switch_Solvent Yes (Too Polar) Check_Temp 4. Thermodynamic Control Hydrophobicity->Check_Temp No (LogP OK) Lower_Temp Action: Lower Temp to 0-4°C (Enhances E-value) Check_Temp->Lower_Temp

Figure 1: Decision matrix for diagnosing low enantiomeric excess in the desymmetrization of aminobutyl-propanediols.

Technical Troubleshooting Guide (Q&A)
Scenario A: The "Impossible" Resolution

Q: I am trying to resolve 2-(4-Aminobutyl)-1,3-propanediol using chiral HPLC, but I see only one peak. My column works for other diols. What is wrong?

A: You are attempting to resolve an achiral molecule.[1] Because the molecule has a plane of symmetry (the two hydroxymethyl groups are identical), it will not separate on a chiral column.[1]

  • Corrective Action: If you need a chiral starting material, you must perform a desymmetrization reaction first.[1] For example, reacting the diol with vinyl acetate in the presence of a lipase (e.g., Candida antarctica Lipase B) will produce a chiral mono-acetate .[1] You can then measure the ee of this mono-acetate on your chiral HPLC column.[1]

Scenario B: Low ee in Enzymatic Desymmetrization

Q: I am using Lipase AK to mono-acetylate the diol, but the product ee is stuck at 60%. How do I improve this?

A: Low ee in desymmetrization usually stems from three causes:

  • Unprotected Amine Interference: The free amino group on the butyl chain is nucleophilic.[1] It can participate in non-enzymatic acylation or cause acyl migration, which is non-stereoselective.[1]

    • Protocol: Ensure the amine is protected (e.g., N-Boc or N-Cbz) before the lipase step. This forces the reaction to occur only at the hydroxyl groups under enzymatic control.[1]

  • Solvent Polarity (LogP): Lipases often lose rigidity and stereoselectivity in polar solvents (low LogP) like THF or acetonitrile.[1]

    • Protocol: Switch to hydrophobic solvents like MTBE (Methyl tert-butyl ether) , Toluene , or Diisopropyl ether .[1] These solvents maintain the enzyme's "lid" structure, enhancing stereorecognition [1].[1]

  • Temperature: Higher temperatures increase the reaction rate but often decrease the enantiomeric ratio (E-value).[1]

    • Protocol: Lower the reaction temperature to 0°C or 4°C. While the reaction will be slower, the discrimination between the pro-R and pro-S hydroxyl groups will improve significantly.[1]

Scenario C: Over-Reaction (Di-ester Formation)

Q: I am getting high yields of the di-acetate (achiral) alongside my mono-acetate. How do I stop at the mono-stage?

A: This is a classic kinetic issue. In desymmetrization, the mono-ester is an intermediate that can be further acylated to the di-ester.

  • Protocol 1 (Acyl Donor): Use an irreversible acyl donor like Vinyl Acetate or Isopropenyl Acetate .[1] The byproduct is a volatile enol (acetaldehyde/acetone) that cannot reverse the reaction.[1]

  • Protocol 2 (Stoichiometry): Do not use a large excess of acyl donor. Use 1.0–1.5 equivalents relative to the diol.[1]

  • Protocol 3 (Monitoring): Stop the reaction at <70% conversion. Pushing for 100% conversion almost guarantees di-ester formation, which lowers the yield of your desired chiral mono-ester.[1]

Optimized Protocol: Chemoenzymatic Desymmetrization

This protocol is designed to maximize ee for the synthesis of the chiral mono-acetate derivative.[1]

Reagents:

  • Substrate: N-Boc-2-(4-aminobutyl)-1,3-propanediol[1]

  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

  • Acyl Donor: Vinyl Acetate[1][2]

  • Solvent: MTBE (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of N-Boc-protected diol in 10 mL of anhydrous MTBE.

  • Activation: Add 2.0 equivalents of Vinyl Acetate.

  • Initiation: Add 20 mg/mmol of immobilized CAL-B.

  • Incubation: Stir at 4°C (cold room) to maximize enantioselectivity.

    • Note: Room temperature (25°C) is faster but yields lower ee.[1]

  • Monitoring: Monitor by TLC or HPLC every 2 hours. Look for the appearance of the mono-ester.

  • Termination: Filter off the enzyme when the ratio of Mono-ester : Di-ester is optimal (typically before di-ester exceeds 5%).[1]

  • Purification: Evaporate volatiles and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Analyze ee using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Data: Solvent Influence on Stereoselectivity Typical values for lipase-catalyzed desymmetrization of 2-substituted-1,3-propanediols [2]

SolventLogPRelative RateTypical ee% (Product)
Acetonitrile -0.33Fast40-60% (Poor)
THF 0.49Moderate60-75% (Moderate)
MTBE 0.94Moderate92-96% (Excellent)
Toluene 2.50Slow95-98% (Superior)
Hexane 3.50Very Slow>98% (Best, but solubility issues)
References
  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005).[1] Enantioselective Enzymatic Desymmetrization in Organic Synthesis. Chemical Reviews, 105(1), 313-354.[1]

  • Morgan, B., et al. (1997).[1] Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-propanediols: A Practical Chemoenzymatic Synthesis of a Key Precursor of SCH51048.[1][3] The Journal of Organic Chemistry, 62(22), 7736–7743.[1][2]

  • PubChem Compound Summary. (2024). 2-(4-Aminobutyl)-1,3-propanediol (CID 130383).[1]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring 2-(4-Aminobutyl)-1,3-propanediol Reactions

Welcome to the technical support center for analytical methods focused on 2-(4-Aminobutyl)-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods focused on 2-(4-Aminobutyl)-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring reactions involving this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both technical accuracy and practical success.

Introduction

2-(4-Aminobutyl)-1,3-propanediol is a key building block in various synthetic pathways, valued for its bifunctional nature, containing both primary amine and diol moieties.[1][2] Effective monitoring of its reactions is critical for process optimization, yield determination, and impurity profiling.[3] This guide provides a comprehensive overview of the primary analytical techniques and troubleshooting strategies to navigate the challenges associated with this molecule.

Due to its high polarity and the presence of active hydrogen atoms on the amine and hydroxyl groups, direct analysis of 2-(4-Aminobutyl)-1,3-propanediol and related compounds can be challenging, often leading to poor chromatographic peak shapes and thermal instability.[4][5] Therefore, derivatization is a common and often necessary step to improve volatility and chromatographic performance, particularly for Gas Chromatography (GC).[4][5]

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. For 2-(4-Aminobutyl)-1,3-propanediol, Reverse-Phase HPLC (RP-HPLC) is the most common approach.

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a general method for monitoring the consumption of 2-(4-Aminobutyl)-1,3-propanediol and the formation of a UV-active product.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture at specific time points.[6] A common quenching agent is a dilute acid (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to neutralize any basic catalysts and stabilize the analytes.
  • Dilute the quenched sample with the mobile phase to a concentration within the linear range of the detector.
  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could damage the column.[7]

2. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the amine by minimizing interactions with residual silanols on the silica support.[7][8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Start with a low percentage of B (e.g., 5%), ramp to a higher percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions for re-equilibration.A gradient is necessary to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but should be optimized to prevent analyte degradation.[9]
Detection UV at a wavelength appropriate for the product. If the product is not UV-active, consider a derivatization step to introduce a chromophore or use a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[10]
Injection Volume 5-20 µLShould be optimized to avoid column overloading.[11]
HPLC Troubleshooting Guide & FAQs

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subgraph "cluster_1" { label="Initial Checks"; bgcolor="#E6F4EA"; "Check_Mobile_Phase" [label="Is the mobile phase freshly prepared and properly degassed?\nIs the pH consistent?", fillcolor="#FFFFFF", fontcolor="#202124"]; "Check_Column" [label="Is the column properly equilibrated?\nIs it within its expected lifetime?", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_2" { label="Troubleshooting Paths"; bgcolor="#FCE8E6"; "Adjust_pH" [label="Adjust mobile phase pH. For amines, a lower pH (2-3) with an ion-pairing agent (TFA) is often beneficial.", fillcolor="#FFFFFF", fontcolor="#202124"]; "Check_Overload" [label="Is the column overloaded? Reduce injection volume or sample concentration.", fillcolor="#FFFFFF", fontcolor="#202124"]; "Flush_Column" [label="Flush the column with a strong solvent to remove contaminants.", fillcolor="#FFFFFF", fontcolor="#202124"]; "Replace_Column" [label="If issues persist, the column may be degraded. Replace it.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Problem" -> "Check_Mobile_Phase" [label="Yes"]; "Check_Mobile_Phase" -> "Check_Column" [label="Yes"]; "Check_Column" -> "Adjust_pH" [label="Yes"]; "Adjust_pH" -> "Check_Overload" [label="If tailing persists"]; "Check_Overload" -> "Flush_Column" [label="If no improvement"]; "Flush_Column" -> "Replace_Column" [label="Last resort"]; } Caption: A logical workflow for troubleshooting common HPLC issues.

Q1: My peak for 2-(4-Aminobutyl)-1,3-propanediol is tailing significantly. What's the cause and how can I fix it?

  • Causality: Peak tailing for amines is often caused by secondary interactions between the basic amine group and acidic free silanol groups on the surface of the silica-based C18 column.[8] This leads to a mixed-mode retention mechanism (reversed-phase and ion exchange), resulting in poor peak shape.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Ensure your mobile phase is acidic (pH 2-3) by using an additive like 0.1% TFA or formic acid. At low pH, the amine is protonated (R-NH3+) and the silanol groups are less likely to be deprotonated, minimizing unwanted interactions.[7]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, reducing the likelihood of tailing.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, may be more suitable for analyzing basic compounds.[12]

Q2: My retention times are drifting with each injection. What should I check?

  • Causality: Retention time drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.[9][11]

  • Troubleshooting Steps:

    • Mobile Phase: Ensure your mobile phase reservoirs are covered to prevent selective evaporation of the more volatile organic component.[11] If you are using an online mixer, ensure it is functioning correctly.[9]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. This is typically 10-20 column volumes.[9]

    • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[9][11]

    • Pump Performance: Check for leaks in the pump seals and ensure the flow rate is consistent.[11]

Q3: I don't see any peaks for my starting material or product. What's wrong?

  • Causality: This could be due to a lack of a chromophore in your analytes, incorrect detector settings, or a problem with the sample injection.

  • Troubleshooting Steps:

    • Chromophore: 2-(4-Aminobutyl)-1,3-propanediol itself does not have a strong UV chromophore. If your product also lacks a chromophore, you will need to use a universal detector like RI or ELSD, or derivatize your sample with a UV-active tag.

    • Detector Wavelength: Ensure the UV detector is set to a wavelength where your product has significant absorbance.

    • Injection: Verify that the autosampler is correctly drawing and injecting the sample. Check for blockages in the needle or injection port.

Section 2: Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. Due to the polar nature and low volatility of 2-(4-Aminobutyl)-1,3-propanediol, derivatization is essential for successful GC analysis.[4][5]

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol describes a common derivatization and analysis method for compounds with active hydrogens.

1. Derivatization:

  • Rationale: Silylation replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[13]
  • Procedure:
  • Dry a small, known amount of your reaction aliquot under a stream of nitrogen. It is crucial that the sample is anhydrous as silylation reagents are moisture-sensitive.
  • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an aprotic solvent like pyridine or acetonitrile.[13]
  • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.
  • The derivatized sample is now ready for injection into the GC-MS.

2. GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for a wide range of derivatized compounds.[13]
Inlet Temperature 250 °CHigh enough to ensure rapid volatilization of the derivatized analytes without causing thermal degradation.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minAn inert carrier gas is required.
Oven Program Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.A temperature program is necessary to separate compounds with different boiling points.[14]
MS Detector Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
MS Scan Range 40-500 m/zA typical scan range to capture the molecular ion and key fragments of the derivatized analytes.
GC Troubleshooting Guide & FAQs

dot graph "GC_Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Problem Identification"; bgcolor="#E8F0FE"; "Problem" [label="No Peaks or Poor Peak Shape (Broad/Tailing)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_1" { label="Derivatization Check"; bgcolor="#E6F4EA"; "Check_Derivatization" [label="Was the derivatization successful? Check for the presence of moisture.\nWas the reaction time and temperature sufficient?", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_2" { label="Instrument Checks"; bgcolor="#FCE8E6"; "Check_Inlet" [label="Is the inlet liner clean? Active sites in a dirty liner can cause peak tailing.", fillcolor="#FFFFFF", fontcolor="#202124"]; "Check_Column_Installation" [label="Is the column installed correctly with no leaks?", fillcolor="#FFFFFF", fontcolor="#202124"]; "Check_Temperatures" [label="Are the inlet and oven temperatures appropriate for the derivatized analytes?", fillcolor="#FFFFFF", fontcolor="#202124"]; }

"Problem" -> "Check_Derivatization" [label="Yes"]; "Check_Derivatization" -> "Check_Inlet" [label="If derivatization is confirmed"]; "Check_Inlet" -> "Check_Column_Installation" [label="If liner is clean"]; "Check_Column_Installation" -> "Check_Temperatures" [label="If installation is correct"]; } Caption: A streamlined workflow for troubleshooting common GC issues.

Q1: I'm not seeing the peak for my derivatized 2-(4-Aminobutyl)-1,3-propanediol. What could be the issue?

  • Causality: The most likely culprit is an incomplete or failed derivatization reaction. Silylation reagents are highly sensitive to moisture, which will consume the reagent and prevent it from reacting with your analyte.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry your sample and use anhydrous solvents. Store silylation reagents under an inert atmosphere.

    • Optimize Reaction Conditions: You may need to increase the reaction time or temperature to drive the derivatization to completion.

    • Check Reagent Quality: Silylation reagents degrade over time. Use a fresh vial of the reagent if you suspect it has gone bad.

Q2: My peaks are broad and tailing, even after derivatization. Why?

  • Causality: This can be due to several factors, including incomplete derivatization, active sites in the GC system, or non-optimal chromatographic conditions.

  • Troubleshooting Steps:

    • Incomplete Derivatization: If the derivatization is not complete, the remaining free amine and hydroxyl groups will interact with the system, causing tailing. Re-optimize the derivatization procedure.

    • Inlet Liner: The glass inlet liner can have active silanol groups. Using a deactivated liner can significantly improve peak shape. Also, ensure the liner is clean, as non-volatile residues can create active sites.

    • Column Bleed: If you are operating at the upper temperature limit of the column for extended periods, the stationary phase can degrade, leading to column bleed and poor peak shape.

Q3: How do I interpret the mass spectrum of my derivatized compound?

  • Interpretation: For the tris-TMS derivative of 2-(4-Aminobutyl)-1,3-propanediol, you would expect to see a molecular ion (M+) peak corresponding to the mass of the derivatized molecule. However, molecular ions of silylated compounds can sometimes be weak or absent.

  • Key Fragments: Look for characteristic fragment ions. A common fragmentation pathway for silylated amines is the loss of a methyl group (-15 Da) from a TMS group. You will also likely see a prominent ion at m/z 73, corresponding to the [Si(CH3)3]+ fragment. Alpha-cleavage next to the nitrogen is also a common fragmentation pathway for amines.[15]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to monitor reaction progress without the need for chromatographic separation.[3][16]

Experimental Protocol: ¹H-NMR for Reaction Monitoring

1. Sample Preparation:

  • Take a precise aliquot of the reaction mixture.
  • Add a known amount of an internal standard to the sample. The internal standard should be a stable compound with sharp signals that do not overlap with the signals of the reactants or products. Common internal standards include dimethyl sulfoxide (DMSO) or 1,4-dioxane.
  • Dissolve the mixture in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) suitable for the reaction components.

2. NMR Acquisition:

  • Acquire a standard ¹H-NMR spectrum.[16]
  • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being quantified) to allow for full relaxation of the nuclei, which is crucial for accurate quantification.

3. Data Analysis:

  • Integrate the area of a characteristic, well-resolved peak for the starting material, the product, and the internal standard.
  • The concentration of the analyte can be calculated using the following formula:
NMR Troubleshooting Guide & FAQs

Q1: My NMR signals are broad. How can I improve the resolution?

  • Causality: Broad signals can be caused by sample viscosity, the presence of paramagnetic impurities, or chemical exchange.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure your sample is fully dissolved and free of solids. Diluting the sample may help reduce viscosity.

    • Shimming: Carefully shim the spectrometer to optimize the magnetic field homogeneity.

    • Temperature: For some molecules, changing the temperature can sharpen signals by altering the rate of chemical exchange.

Q2: I'm having trouble with overlapping peaks. What are my options?

  • Causality: Complex reaction mixtures often lead to overlapping signals in the 1D ¹H-NMR spectrum.

  • Troubleshooting Steps:

    • Higher Field Strength: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping peaks.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can help to identify and assign signals in complex spectra, even if they overlap in the 1D spectrum. For quantitative purposes, consider using a well-resolved signal from a ¹³C spectrum, although this requires longer acquisition times.

References

  • Borges, K. B., & de Oliveira, A. R. M. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. PubMed. [Link]

  • Chen, X., Zhang, D., & Xiu, Z. (2006). Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol. ResearchGate. [Link]

  • International Organisation of Vine and Wine. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV. [Link]

  • Budzynska, A., et al. (2022). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. MDPI. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. [Link]

  • Reid, D. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • PubChem. (n.d.). 2-(4-Aminobutyl)-1,3-propanediol. National Center for Biotechnology Information. [Link]

  • Jiang, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine. [Link]

  • Lioe, H., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubMed. (2012). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

  • Malmesbury Education. (2021, October 19). Monitoring Rate of Reaction - Iodination of Propanone - A-level Chemistry Required Practical [Video]. YouTube. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • PharmaCores. (2023, May 25). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. [Link]

  • Li, Y., et al. (2021). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. [Link]

  • UGM Channel. (2023, November 23). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis [Video]. YouTube. [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Save My Exams. (n.d.). Monitoring Chemical Reactions. [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Bruker. (n.d.). Reaction Monitoring. [Link]

Sources

Optimization

Technical Support Center: Large-Scale Purification of 2-(4-Aminobutyl)-1,3-propanediol

Welcome to the technical support guide for the large-scale purification of 2-(4-Aminobutyl)-1,3-propanediol (CAS 125162-81-4). This document provides in-depth troubleshooting advice and answers to frequently asked questi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the large-scale purification of 2-(4-Aminobutyl)-1,3-propanediol (CAS 125162-81-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, process chemists, and drug development professionals. The purification of this highly polar aminodiol presents unique challenges, primarily due to its high water solubility, basicity of the primary amine, and the presence of two hydroxyl groups. This guide is structured to address these challenges head-on, providing not just solutions but the scientific reasoning behind them.

Overview & Key Purification Challenges

2-(4-Aminobutyl)-1,3-propanediol is a structural analog of spermidine, a biogenic polyamine crucial for cellular function.[1][2] Its purification on a large scale requires a multi-step approach, often combining ion-exchange chromatography and crystallization. The primary difficulties encountered are:

  • High Polarity: The molecule's structure, featuring a primary amine and two hydroxyl groups, makes it extremely soluble in aqueous and polar protic solvents, complicating extraction and reversed-phase chromatography.

  • Basicity: The aminobutyl group is basic and will be protonated (cationic) at neutral to acidic pH. This property is key to purification via cation-exchange chromatography but requires careful pH control.[3][4]

  • Impurity Profile: Synthesis side-products may include starting materials, isomers, or oligomers that have similar physical properties to the target compound, making separation challenging.

  • Final Form: The desired final form (free base vs. a salt) dictates the final purification and isolation steps. The free base can be a viscous oil or low-melting solid, while salts are often crystalline and easier to handle.[5][6]

General Purification Strategy Workflow

A typical large-scale purification process involves a capture step using ion exchange, followed by a polishing step, which is often crystallization.

G cluster_0 Upstream Processing cluster_1 Primary Purification (Capture) cluster_2 Polishing & Isolation crude Crude Reaction Mixture (Aqueous Solution) filtration Particulate Filtration crude->filtration ph_adjust pH Adjustment (pH < pKa of Amine) filtration->ph_adjust iex Cation-Exchange Chromatography (IEX) ph_adjust->iex elution Elution with Volatile Buffer / Base iex->elution concentration Solvent Swap & Concentration elution->concentration crystallization Crystallization (Free Base or Salt) concentration->crystallization drying Filtration & Drying crystallization->drying api Purified Product drying->api

Caption: A typical purification workflow for 2-(4-Aminobutyl)-1,3-propanediol.

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification technique for this molecule at a large scale?

A1: Cation-exchange chromatography (IEX) is the most robust and scalable method for the initial capture and purification.[7] The primary amine group allows the molecule to bind strongly to a negatively charged stationary phase (a cation exchanger) under acidic to neutral pH conditions, while neutral and anionic impurities are washed away. Elution is then achieved by increasing the pH or the ionic strength of the mobile phase.[3]

Q2: Should I purify the compound as a free base or as a salt?

A2: This depends on the requirements for the final product.

  • Salts (e.g., hydrochloride, acetate): Salts are generally crystalline solids that are easier to handle, weigh, and store. They often have higher melting points and may be less hygroscopic than the free base. Purification can be achieved by crystallizing the salt.[8][9]

  • Free Base: If the final application requires the free base, it can be isolated directly. However, it may be a viscous oil or a low-melting, hygroscopic solid, which can be challenging to handle at scale.[5] A common strategy is to purify a stable salt and then liberate the free base in a final step if necessary.[8]

Q3: My crude reaction mixture is in an organic solvent. How do I prepare it for ion-exchange chromatography?

A3: The crude mixture must be in an aqueous solution for IEX. You will need to perform a solvent swap. The most common method is distillation (under vacuum if the solvent is high-boiling) to remove the organic solvent, followed by redissolving the residue in an appropriate aqueous buffer for loading onto the column. Ensure the final loading solution is filtered and its pH is adjusted to ensure the target molecule is charged and will bind to the resin.

Troubleshooting Guide: Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is the cornerstone of this purification. Success depends on the careful control of pH and ionic strength.

Q: My product is not binding to the cation-exchange resin, leading to significant loss in the flow-through. What went wrong?

A: This is a common and critical issue, almost always related to the loading conditions. There are two primary causes:

  • Cause 1: Incorrect pH of the Loading Solution. The amino group on your molecule must be protonated (positively charged) to bind to a cation-exchange resin. This requires the pH of your solution to be significantly below the pKa of the primary amine.

    • Explanation: The pKa of a primary alkyl amine is typically around 10-11. To ensure >99% protonation, the loading buffer pH should be at least 2 units below the pKa (e.g., pH 8 or lower). If the pH is too high, the amine is neutral and will not bind.

    • Troubleshooting Protocol:

      • Verify pKa: If not known, estimate the pKa of the 4-aminobutyl group (typically ~10.5).

      • Measure Load pH: Directly measure the pH of your crude solution before loading.

      • Adjust pH: If the pH is too high, adjust it downwards using a suitable acid (e.g., acetic acid, hydrochloric acid) to a target of pH 5-7. This range provides a good balance between strong binding and protein/biomolecule stability if they are present.

      • Re-load: Apply the pH-adjusted solution to the equilibrated column.

  • Cause 2: Ionic Strength of the Loading Solution is Too High.

    • Explanation: The binding process is an equilibrium between your positively charged product and other cations (like Na⁺, K⁺, NH₄⁺) in the solution for the binding sites on the resin. If the concentration of competing salt ions is too high, they will outcompete your product, preventing it from binding effectively.

    • Troubleshooting Protocol:

      • Measure Conductivity: Use a conductivity meter to assess the ionic strength of your loading solution. High conductivity indicates high salt content.

      • Dilute the Sample: The simplest solution is to dilute the crude mixture with purified water or a low-ionic-strength buffer to reduce the salt concentration.[10]

      • Consider Diafiltration: For very high salt concentrations at large scales, diafiltration (using tangential flow filtration) can be used to exchange the high-salt buffer with a suitable low-salt loading buffer before chromatography.

Q: My product bound to the column, but I am getting very low recovery during elution. Where is my product?

A: Low recovery suggests that the elution conditions are not strong enough to displace the product from the resin.

  • Explanation: Elution works by reversing the binding conditions. This is done by either increasing the ionic strength (adding salt) to displace the product or by increasing the pH to deprotonate the product's amino group, neutralizing its charge and releasing it from the resin. If these changes are insufficient, the product will remain bound.

  • Troubleshooting Protocol:

    • Increase Elution Strength: If using a salt gradient, increase the final salt concentration (e.g., from 1 M NaCl to 2 M NaCl). If using a pH shift, increase the pH of the elution buffer. Eluting with a dilute base like ammonium hydroxide (e.g., 0.1-0.5 N NH₄OH) is very effective as it both increases pH and introduces a competing cation (NH₄⁺).[11]

    • Increase Contact Time: Reduce the flow rate during elution to allow more time for the equilibrium to shift towards desorption.

    • Perform a High-Strength Strip: After the main elution, wash the column with a very strong eluent (e.g., 2 M NaCl or 1 N NaOH) to see if the missing product can be recovered. This will confirm if the issue was incomplete elution. Note that harsh stripping conditions may denature the resin and should be checked for compatibility.

Data Summary: IEX Parameters
ParameterRecommended RangeRationale
Resin Type Strong Cation Exchanger (e.g., Dowex 50, Amberlite IR120)Maintains negative charge over a wide pH range, ensuring robust binding.
Loading pH 5.0 - 8.0Ensures the primary amine (pKa ~10.5) is fully protonated and positively charged.
Loading Ionic Strength < 50 mS/cmMinimizes competition from other cations, maximizing product binding capacity.
Elution Method 1 (Salt) Gradient to 1.0 - 2.0 M NaCl or KClSalt cations displace the bound product from the resin.
Elution Method 2 (pH) Step or gradient to pH 11-12Neutralizes the amine's positive charge, causing it to release from the resin.
Elution Method 3 (Volatile) 0.1 - 0.5 N Ammonium HydroxideActs by both pH increase and ion competition; the buffer is easily removed by evaporation.[11]

Troubleshooting Guide: Crystallization

Crystallization is an excellent polishing step to achieve high purity and isolate a stable, solid final product.

Q: I've concentrated the purified fractions from the IEX column, but the product "oils out" instead of crystallizing. How can I induce crystallization?

A: "Oiling out" occurs when the solubility of the compound is exceeded, but the molecules do not arrange into an ordered crystal lattice, instead forming a liquid phase. This is common for highly polar molecules.

  • Cause 1: Incorrect Solvent System. The chosen solvent or solvent/anti-solvent mixture is not suitable for inducing crystallization for this specific molecule.

    • Explanation: An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] For polar molecules like aminodiols, a mixture of a polar solvent (to dissolve) and a less polar anti-solvent (to induce precipitation) is often required.[13]

    • Troubleshooting Protocol:

      • Screen Solvents: Perform small-scale solubility tests. Good single solvents for polar amines can be short-chain alcohols (methanol, ethanol, isopropanol).

      • Develop an Anti-Solvent System: Dissolve the oily product in a minimal amount of a good solvent (e.g., hot ethanol). Slowly add a miscible anti-solvent (e.g., acetone, ethyl acetate, or MTBE) until turbidity persists. Gently warm to redissolve, then allow to cool slowly.

      • Consider Salt Formation: If the free base refuses to crystallize, convert it to a salt. Dissolve the oil in a solvent like isopropanol and add a stoichiometric amount of an acid (e.g., HCl in isopropanol). The resulting salt is often much more crystalline.[9]

  • Cause 2: Presence of Impurities. Even small amounts of impurities can inhibit crystal lattice formation.

    • Explanation: Impurities can disrupt the ordered packing of molecules, preventing nucleation and crystal growth.

    • Troubleshooting Protocol:

      • Re-check Purity: Analyze the oil by HPLC or another method to confirm its purity. If significant impurities are present, an additional purification step (e.g., a second column or a liquid-liquid extraction) may be necessary.

      • Charcoal Treatment: If the issue is color or minor non-polar impurities, dissolving the oil in a solvent and treating with activated carbon can help. Filter the carbon and attempt crystallization again.[8]

  • Cause 3: Supersaturation is Too High or Cooling is Too Fast.

    • Explanation: Rapidly crashing the product out of solution by adding anti-solvent too quickly or cooling too fast favors amorphous precipitation or oiling out over ordered crystallization.

    • Troubleshooting Protocol:

      • Slow Cooling: Once the solution is prepared, allow it to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Avoid shocking the solution with rapid temperature changes.

      • Slow Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring at an elevated temperature.

      • Seed the Solution: If you have a small amount of crystalline material from a previous batch, add a single tiny crystal (a seed crystal) to the supersaturated solution to initiate crystallization.

Data Summary: Crystallization Solvent Systems
Product FormPrimary Solvent (for dissolving)Anti-Solvent (for precipitation)Rationale & Comments
Free Base Methanol, Ethanol, IsopropanolAcetone, Ethyl Acetate, MTBEThe alcohol solubilizes the polar aminodiol, while the less polar anti-solvent reduces solubility to induce crystallization.[13]
Hydrochloride Salt Water, MethanolIsopropanol, AcetoneThe salt form is often highly soluble in water/methanol. Isopropanol or acetone are common anti-solvents.[9]
Acetate Salt Ethanol, IsopropanolEthyl Acetate, HeptaneAcetate salts are typically more soluble in organic solvents than HCl salts, requiring a less polar anti-solvent.
References
  • Purification of biologically-produced 1,3-propanediol.
  • Purification of biologically-produced 1,3-propanediol.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Synthesizing method of spermidine.
  • Recrystallization Technique for Organic Chemistry.YouTube.
  • HPLC Troubleshooting Guide.Unknown Source.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Separation and determination of the amino acids by ion exchange column chrom
  • How to recrystallization amine compound.
  • A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof.
  • Solvents for Recrystallization.University of Rochester, Department of Chemistry.
  • Troubleshooting Flash Column Chromatography.University of Rochester, Department of Chemistry.
  • Ion exchange chromatography of amino acids.
  • A novel separation and purification process for 1,3-propanediol.
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Rel
  • Synthesis and purific
  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers.Journal of Biological Chemistry.
  • Exploring the Principle of Ion Exchange Chromatography and Its Applic
  • Developing Processes for Crystallization-Induced Asymmetric Transformation.
  • Chrom
  • Process for the purification of an aminoalcohol.
  • HPLC Troubleshooting.Thermo Fisher Scientific.
  • Ion Exchange Chrom
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.
  • Separation and Purification of Biogenic 1,3-Propanediol
  • Essentials of LC Troubleshooting, Part I: Pressure Problems.
  • 2-(4-Aminobutyl)propane-1,3-diol 95%.Advanced ChemBlocks.
  • Spermidine and Spermine Deriv
  • Mechanistic Links Between the Gut Microbiome and Longevity Therapeutics.MDPI.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Aminobutyl)-1,3-propanediol

Welcome to the technical support center for the synthesis of 2-(4-Aminobutyl)-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this mu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminobutyl)-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, with a focus on minimizing impurities to achieve high-purity final product. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments.

I. Overview of the Synthetic Pathway

The synthesis of 2-(4-Aminobutyl)-1,3-propanediol is typically achieved through a three-step process starting from diethyl malonate. This pathway involves the formation of a carbon-carbon bond, introduction of a protected primary amine, reduction of ester groups, and a final deprotection step. Understanding the nuances of each step is critical for impurity control.

Synthesis_Pathway A Diethyl Malonate B Diethyl 2-(4-bromobutyl)malonate A->B 1. NaH, DMF 2. 1,4-dibromobutane C Diethyl 2-(4-phthalimidobutyl)malonate B->C Potassium Phthalimide, DMF D N-(4-(1,3-dihydroxypropan-2-yl)butyl)phthalimide C->D LiAlH4, THF E 2-(4-Aminobutyl)-1,3-propanediol D->E Hydrazine hydrate, Ethanol LAH_Workup A Reaction Mixture (Product in THF with excess LAH) B Cool to 0 °C A->B C Slowly add x mL H₂O B->C D Add x mL 15% NaOH (aq) C->D E Add 3x mL H₂O D->E F Stir vigorously E->F G Filter and wash precipitate F->G H Product in filtrate G->H

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 2-(4-Aminobutyl)-1,3-propanediol

Validation of Analytical Methods for 2-(4-Aminobutyl)-1,3-propanediol: A Comparative Technical Guide Executive Summary & Chemical Context 2-(4-Aminobutyl)-1,3-propanediol (CAS 125162-81-4) represents a specific class of...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 2-(4-Aminobutyl)-1,3-propanediol: A Comparative Technical Guide

Executive Summary & Chemical Context

2-(4-Aminobutyl)-1,3-propanediol (CAS 125162-81-4) represents a specific class of polar, aliphatic amino-diols. Often encountered as a synthetic intermediate or a structural analog impurity in the production of sphingosine-1-phosphate receptor modulators (e.g., Fingolimod), its analysis presents a distinct challenge: the lack of a UV-active chromophore.

Standard RP-HPLC-UV methods fail to detect this compound at trace levels (ppm) required for pharmaceutical impurity profiling. This guide objectively compares and validates three distinct analytical workflows to solve this "invisibility" problem:

  • LC-MS/MS (HILIC Mode): The definitive method for sensitivity and specificity.

  • HPLC-FLD (Pre-column Derivatization): The cost-effective, high-sensitivity alternative.

  • HPLC-CAD (Charged Aerosol Detection): The universal, label-free approach.

Comparative Methodology Landscape

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: HILIC-LC-MS/MS Method B: HPLC-FLD (OPA-Deriv.) Method C: HPLC-CAD
Principle Mass Spectrometry (MRM)Fluorescence (Tagging)Aerosol Charge Measurement
Sensitivity (LOQ) Excellent (0.5 ng/mL) High (5.0 ng/mL) Moderate (50-100 ng/mL)
Selectivity m/z specificReaction specific (primary amines)Universal (non-volatiles)
Sample Prep Simple (Dilute & Shoot)Complex (Reagent addition)Simple
Linearity (

)
> 0.999> 0.998> 0.995 (Polynomial fit often needed)
Throughput High (5-8 min run)Medium (15-20 min run)Medium
Equipment Cost



$
Best Use Case Trace impurity quantificationQC Release TestingRaw material assay (>95%)

Deep Dive: Validated Protocols

Method A: HILIC-LC-MS/MS (The Gold Standard)

Rationale: Due to the high polarity of the aminobutyl and propanediol groups, the analyte elutes in the void volume on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine, and MS/MS provides detection without derivatization.

Experimental Conditions:

  • Column: Waters XBridge Amide (100 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 6 minutes.

  • Detection: ESI Positive Mode, MRM Transition.

    • Precursor: m/z 148.1 [M+H]+

    • Product: m/z 130.1 (Loss of H2O) and m/z 72.1 (Butylamine fragment).

Validation Highlights:

  • Specificity: No interference from Fingolimod (m/z 308) or matrix.

  • Accuracy: Recovery at LOQ level consistently 95-105%.

Method B: HPLC-FLD with OPA Derivatization (The QC Workhorse)

Rationale: For labs lacking MS, reacting the primary amine with o-Phthalaldehyde (OPA) creates a highly fluorescent isoindole derivative. This method is robust for routine QC.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 2-Mercaptoethanol (reducing agent) and 9 mL Borate Buffer (pH 9.5).

  • Derivatization: Mix 100 µL Sample + 100 µL OPA Reagent.

  • Incubation: Wait 2 minutes at room temperature (automated via autosampler).

  • Injection: Inject 10 µL immediately (derivative is unstable over long periods).

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: 50:50 Methanol : 20mM Phosphate Buffer (pH 7.2).

  • Detection: FLD (Excitation: 340 nm, Emission: 450 nm).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for validating the method based on your lab's capability and sensitivity needs.

ValidationWorkflow Start Start: Method Selection CheckSens Required Sensitivity? Start->CheckSens Trace Trace Level (< 0.1%) CheckSens->Trace High Sensitivity Assay Assay Level (> 95%) CheckSens->Assay Low Sensitivity MS_Path Select LC-MS/MS (HILIC) Trace->MS_Path MS Available Deriv_Path Select HPLC-FLD (OPA) Trace->Deriv_Path No MS Available UV_Path Select HPLC-CAD or RI Assay->UV_Path Exp_Design Experimental Design (ICH Q2) MS_Path->Exp_Design UV_Path->Exp_Design Deriv_Path->Exp_Design Val_Steps 1. Specificity (Stress Testing) 2. Linearity (5 levels) 3. Accuracy (Spike Recovery) 4. Precision (Repeatability) Exp_Design->Val_Steps Report Final Validation Report Val_Steps->Report

Figure 1: Decision matrix for selecting and validating the analytical method based on sensitivity requirements.

Critical Validation Parameters (ICH Q2 Aligned)

To ensure scientific integrity, the selected method must pass these specific criteria.

Specificity (Stress Testing)

Because 2-(4-Aminobutyl)-1,3-propanediol is often an intermediate, you must prove the method separates it from its precursors.

  • Action: Inject the analyte in the presence of 0.1N HCl, 0.1N NaOH, and Peroxide (3%) treated samples.

  • Acceptance: Peak purity > 99.0% (using MS or Diode Array for derivatized peak).

Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

  • Note for CAD: CAD response is curvilinear. Use a 2nd-order polynomial fit or log-log plot for calibration.

  • Note for MS/FLD: Linear regression (

    
    ) is acceptable.
    
Robustness (The "Self-Validating" System)

A robust method must withstand small variations.

  • pH Variation: ± 0.2 units (Critical for OPA reaction stability).

  • Temperature: ± 5°C (Critical for HILIC retention stability).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Kovács, P., et al. (2017). HILIC-MS/MS method for the determination of polar impurities in Fingolimod. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2020). Analysis of Amino Acids using Pre-column Derivatization with OPA and FMOC. Application Note 5990-4547EN. Link

  • Thermo Fisher Scientific. (2018). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Technical Guide.[2] Link

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-(4-Aminobutyl)-1,3-propanediol

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Significance of 2-(4-Aminobutyl)-1,3-propanediol and the Need for Efficient Synthesis 2-(4-Aminobutyl)-1,3-propanediol is...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2-(4-Aminobutyl)-1,3-propanediol and the Need for Efficient Synthesis

2-(4-Aminobutyl)-1,3-propanediol is a valuable bifunctional molecule incorporating both a primary amine and a 1,3-diol moiety. This unique structural combination makes it a versatile building block in medicinal chemistry and materials science. The primary amino group offers a reactive handle for amide bond formation, reductive amination, and other nucleophilic additions, while the 1,3-diol can be engaged in the formation of esters, ethers, and cyclic acetals or ketals. This dual functionality is particularly sought after in the design of novel pharmaceutical agents, where the aminodiol core can serve as a scaffold for introducing diverse pharmacophoric elements to modulate biological activity and pharmacokinetic properties.

The efficiency of the synthetic route to 2-(4-Aminobutyl)-1,3-propanediol is a critical factor for its practical application, directly impacting the cost, time, and environmental footprint of research and development endeavors. This guide provides a comprehensive analysis of a well-established, multi-step synthesis based on the malonic ester route. We will delve into the causality behind experimental choices, present detailed protocols, and benchmark this pathway against potential alternatives, offering field-proven insights to guide your synthetic strategy.

The Malonic Ester Synthesis Route: A Detailed Evaluation

A robust and widely applicable method for the synthesis of 2-substituted-1,3-propanediols is the malonic ester synthesis. This classical approach offers a high degree of flexibility in introducing various side chains. Here, we adapt this strategy for the synthesis of the target aminodiol.

The overall synthetic pathway can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Deprotection A Diethyl Malonate C Diethyl 2-(4-phthalimidobutyl)malonate A->C NaOEt, EtOH B N-(4-Bromobutyl)phthalimide B->C D 2-(4-Phthalimidobutyl)-1,3-propanediol C->D LiAlH4, THF E 2-(4-Aminobutyl)-1,3-propanediol D->E H2NNH2·H2O, EtOH

Caption: Overall workflow for the malonic ester synthesis of 2-(4-Aminobutyl)-1,3-propanediol.

Stage 1: Alkylation of Diethyl Malonate

The initial step involves the formation of a carbon-carbon bond through the alkylation of diethyl malonate. The α-protons of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation to form a stable enolate.[1] This enolate then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction.[1]

For the synthesis of our target molecule, the alkylating agent is N-(4-bromobutyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, preventing it from undergoing undesired side reactions during the synthesis. The Gabriel synthesis, which utilizes potassium phthalimide, is a classic method for preparing primary amines and avoids over-alkylation issues often encountered with ammonia.[2]

Experimental Protocol: Synthesis of Diethyl 2-(4-phthalimidobutyl)malonate

  • Sodium Ethoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.05 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[3]

  • Alkylation: Add a solution of N-(4-bromobutyl)phthalimide (1.0 eq.) in anhydrous ethanol to the enolate solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purification: Purify the crude diethyl 2-(4-phthalimidobutyl)malonate by column chromatography on silica gel.

Causality and Optimization:

  • Choice of Base: Sodium ethoxide is the base of choice as it is strong enough to deprotonate diethyl malonate and does not introduce a different ester group through transesterification.[1]

  • Solvent: Anhydrous ethanol is used as the solvent to maintain the solubility of the reactants and intermediates.

  • Reaction Time and Temperature: Refluxing ensures a sufficient reaction rate for the SN2 reaction. The extended reaction time is often necessary to drive the reaction to completion.

Stage 2: Reduction of the Diethyl Malonate Derivative

The second stage involves the reduction of the two ester functionalities of the substituted malonate to the corresponding primary alcohols, thus forming the 1,3-propanediol core. This transformation requires a powerful reducing agent, as esters are relatively unreactive towards milder reagents like sodium borohydride. Lithium aluminum hydride (LAH) is a potent hydride donor and is highly effective for the reduction of esters to alcohols.[4]

Experimental Protocol: Synthesis of 2-(4-Phthalimidobutyl)-1,3-propanediol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LAH suspension to 0 °C in an ice bath. Add a solution of diethyl 2-(4-phthalimidobutyl)malonate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(4-phthalimidobutyl)-1,3-propanediol. This product can often be used in the next step without further purification, or it can be purified by column chromatography.

Causality and Safety Considerations:

  • Choice of Reducing Agent: LAH is necessary for the efficient reduction of the ester groups.[4] The stoichiometry is important, as four equivalents of hydride are required per molecule of diester. An excess is used to ensure complete conversion.

  • Solvent: Anhydrous THF is a common solvent for LAH reductions due to its ability to dissolve both the substrate and the reagent, and its relatively high boiling point for reflux conditions.

  • Safety: LAH reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere. The quenching procedure must be performed with extreme care, especially on a large scale.

Stage 3: Deprotection of the Phthalimide Group

The final step is the removal of the phthalimide protecting group to unveil the primary amine. The most common method for this deprotection is hydrazinolysis, which involves treatment with hydrazine hydrate.[5] The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and the desired primary amine.[6]

Deprotection_Mechanism cluster_0 Hydrazinolysis Mechanism Phthalimide Phthalimide Intermediate Tetrahedral Intermediate Phthalimide->Intermediate + H₂NNH₂ Hydrazine H₂NNH₂ Phthalhydrazide Phthalhydrazide Intermediate->Phthalhydrazide Ring Opening & Closing Amine R-NH₂ Intermediate->Amine

Caption: Simplified mechanism of phthalimide deprotection using hydrazine.

Experimental Protocol: Synthesis of 2-(4-Aminobutyl)-1,3-propanediol

  • Reaction: Dissolve the crude 2-(4-phthalimidobutyl)-1,3-propanediol (1.0 eq.) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.5-2.0 eq.) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the solid with cold ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation under high vacuum or by crystallization of a salt (e.g., hydrochloride) to yield the final product, 2-(4-Aminobutyl)-1,3-propanediol.

Causality and Alternative Deprotection Methods:

  • Hydrazinolysis: This method is highly effective for cleaving the robust phthalimide group.[5]

  • Alternatives: While effective, hydrazine is toxic. Alternative deprotection methods include acidic or basic hydrolysis, though these often require harsh conditions that may not be compatible with other functional groups. Milder, more modern methods exist but may be more expensive for large-scale synthesis.

Benchmarking and Comparison of Synthetic Routes

To provide a comprehensive evaluation, we will compare the malonic ester synthesis with potential alternative routes.

Table 1: Comparison of Synthetic Routes to 2-(4-Aminobutyl)-1,3-propanediol

Parameter Malonic Ester Synthesis Alternative Route 1: Nitroaldol (Henry) Reaction Alternative Route 2: Reductive Amination
Starting Materials Diethyl malonate, N-(4-bromobutyl)phthalimide4-Phthalimidobutanal, Nitromethane, Formaldehyde2-(1,3-Dioxan-2-yl)butanal, Ammonia, Reducing agent
Number of Steps 332-3
Overall Yield (Estimated) ModerateModerate to LowModerate
Key Reagents NaOEt, LiAlH₄, H₂NNH₂·H₂OBase (e.g., Et₃N), Reducing agent (e.g., H₂/Raney Ni)H₂, Pd/C, or NaBH₃CN
Advantages Versatile, well-established, reliableConvergent, potential for stereocontrolPotentially shorter, avoids phthalimide protection
Disadvantages Use of hazardous reagents (LAH, hydrazine), multi-stepPotential for side reactions, purification challengesAvailability of starting aldehyde, potential for over-alkylation
Scalability Feasible with appropriate safety precautionsModerateGood
Alternative Route 1: The Nitroaldol (Henry) Reaction Approach

An alternative strategy could involve a convergent approach utilizing the Henry reaction.

Henry_Route A 4-Phthalimidobutanal C 1-Nitro-5-phthalimidopentan-2-ol A->C Base B Nitromethane B->C E 2-(1-Nitro-5-phthalimidopentan-2-yl)-1,3-propanediol C->E Base D Formaldehyde D->E F 2-(4-Aminobutyl)-1,3-propanediol E->F Reduction (e.g., H₂/Raney Ni) & Deprotection

Caption: A potential synthetic route via the Henry reaction.

This route involves the reaction of 4-phthalimidobutanal with nitromethane, followed by a second nitroaldol reaction with formaldehyde and subsequent reduction of the nitro group and deprotection. While this approach is convergent, the multiple reactive sites can lead to side products and purification challenges, potentially lowering the overall yield.

Alternative Route 2: Reductive Amination Strategy

A more direct approach could involve the reductive amination of a suitable keto-diol or protected aldehyde-diol.

Reductive_Amination_Route A 2-(1,3-Dioxan-2-yl)butanal C Intermediate Imine A->C NH₃ B Ammonia B->C D 2-(4-Aminobutyl)-1,3-propanediol C->D Reduction (e.g., H₂/Pd/C) & Deprotection

Caption: A potential synthetic route via reductive amination.

This strategy could potentially reduce the number of steps. However, the synthesis of the required starting aldehyde, 2-(1,3-dioxan-2-yl)butanal, may itself be a multi-step process. Furthermore, direct reductive amination with ammonia can sometimes lead to the formation of secondary and tertiary amines, complicating the purification.

Conclusion: A Balanced Perspective on Synthetic Efficiency

The malonic ester synthesis route, despite its use of hazardous reagents, remains a highly reliable and versatile method for the preparation of 2-(4-Aminobutyl)-1,3-propanediol. Its stepwise nature allows for the purification of intermediates, often leading to a higher overall purity of the final product. The well-documented nature of each individual step provides a solid foundation for troubleshooting and optimization.

Alternative routes, such as those involving the Henry reaction or reductive amination, offer intriguing possibilities for more convergent or shorter syntheses. However, they may present their own challenges in terms of substrate availability, reaction control, and purification.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors including the scale of the synthesis, the availability of starting materials, the desired purity of the final compound, and the laboratory's capabilities for handling hazardous reagents. This guide provides the foundational knowledge and comparative insights to make an informed decision, empowering you to efficiently access the valuable building block, 2-(4-Aminobutyl)-1,3-propanediol, for your scientific endeavors.

References

  • Organic Syntheses Procedure, Malonic acid, butyl-, ethyl ester. [Link]

  • Chemistry LibreTexts, 10.7: Alkylation of Enolate Ions. [Link]

  • ResearchGate, Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]

  • Google Patents, WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • ResearchGate, Synthesis of diethyl malonate in situ. [Link]

  • Google Patents, US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols. [Link]

  • ResearchGate, Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. [Link]

  • chemeurope.com, Hydrazine#Deprotection_of_phthalimides. [Link]

  • Google Patents, CN105646217A - Preparation method of diethyl n-butylmalon
  • Master Organic Chemistry, The Gabriel Synthesis For Making Primary Amines. [Link]

  • NIH, Progress in 1,3-propanediol biosynthesis. [Link]

  • Organic Syntheses Procedure, Malonic acid, ethylidene-, diethyl ester. [Link]

  • Google Patents, CN1237571A - Preparation method of diethyl malon
  • Master Organic Chemistry, The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Master Organic Chemistry, Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Reddit, Deprotection conditions for pthalimide protected oxyamine? [Link]

  • Organic Chemistry Portal, Phthalimides. [Link]

  • PrepChem.com, Preparation of diethyl diethylmalonate. [Link]

  • RSC Publishing, 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]

  • PrepChem.com, Synthesis of 2-methyl-1,3-propanediol. [Link]

  • YouTube, Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

  • Nature, Construction of a synthetic pathway for the production of 1,3-propanediol from glucose. [Link]

  • YouTube, Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol. [Link]

  • Supporting Information. [Link]

  • NIH, Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols. [Link]

  • ResearchGate, Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. [Link]

  • University of Cambridge, Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Chemical Methodologies, Recent Development in Biological Production of 1, 3-Propanediol. [Link]

  • Organic Chemistry Portal, LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Wikipedia, Lithium aluminium hydride. [Link]

Sources

Validation

A Comparative Guide to Chiral HPLC Analysis of 2-(4-Aminobutyl)-1,3-propanediol

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-(4-aminobutyl)-1,3-propanediol. As a molecule featuring both primary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-(4-aminobutyl)-1,3-propanediol. As a molecule featuring both primary amine and hydroxyl functional groups, its chiral separation presents unique challenges and opportunities for methodological exploration. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar compounds.

Introduction: The Challenge of Separating Amino Alcohols

2-(4-Aminobutyl)-1,3-propanediol is a chiral molecule with significant potential in pharmaceutical and materials science applications. The stereochemistry of such molecules is critical, as enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the development of accurate and precise analytical methods for enantiomeric separation is paramount. Chiral HPLC stands as a powerful technique for resolving enantiomers.[1][2] However, the presence of both amino and alcohol functionalities in the target analyte necessitates a careful selection of the chiral stationary phase (CSP) and mobile phase conditions to achieve optimal separation.[3][4]

This guide will explore and compare three distinct approaches for the chiral HPLC analysis of 2-(4-aminobutyl)-1,3-propanediol:

  • Method A: Polysaccharide-Based CSP under Normal Phase Conditions

  • Method B: Macrocyclic Glycopeptide-Based CSP in Polar Organic Mode

  • Method C: Pre-column Derivatization followed by Reversed-Phase HPLC

Foundational Principles of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[5] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The key to a successful chiral separation lies in maximizing the differential interactions between the enantiomers and the CSP.[5] For amino alcohols, these interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions.

Comparative Analysis of Chiral HPLC Methodologies

The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[6] Polysaccharide-based and macrocyclic glycopeptide CSPs are among the most versatile and widely used for a broad range of chiral compounds.[6][7]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity.[8] These CSPs often provide excellent separation in normal-phase mode, which typically employs non-polar solvents like hexane and an alcohol modifier such as isopropanol or ethanol.[8]

Rationale: The hydroxyl and amine groups of 2-(4-aminobutyl)-1,3-propanediol can engage in hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP. The non-polar mobile phase enhances these polar interactions, leading to differential retention.

Hypothetical Performance Data:

ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)2.1
Selectivity (α)1.25

Advantages:

  • High success rate for a wide range of chiral compounds.[8]

  • Good scalability for preparative chromatography.

Disadvantages:

  • The analyte may have limited solubility in non-polar mobile phases.

  • Basic analytes like primary amines can exhibit poor peak shape due to interactions with residual silanols on the silica support; the addition of a basic modifier like diethylamine is often necessary.[9]

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for separating polar and ionizable compounds.[10] They can be operated in various modes, including polar organic mode, which utilizes mobile phases like methanol or acetonitrile with acidic or basic additives.

Rationale: The complex structure of macrocyclic glycopeptides offers multiple interaction sites, including peptide linkages, aromatic rings, and ionizable groups. This allows for a combination of hydrogen bonding, π-π interactions, and ionic interactions, which can be highly effective for separating polar molecules like amino alcohols.

Hypothetical Performance Data:

ParameterValue
Chiral Stationary PhaseTeicoplanin-based CSP
Mobile PhaseMethanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate0.8 mL/min
Temperature30 °C
Retention Time (Enantiomer 1)6.3 min
Retention Time (Enantiomer 2)7.8 min
Resolution (Rs)1.9
Selectivity (α)1.30

Advantages:

  • Excellent for polar and ionizable compounds.

  • Compatible with mass spectrometry (MS) detection due to the use of volatile mobile phase additives.[10][11]

Disadvantages:

  • The separation mechanism can be complex and sensitive to small changes in mobile phase composition.[10]

When direct separation is challenging, pre-column derivatization with a chiral reagent can be an effective strategy.[8] This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).

Rationale: The formation of diastereomers introduces a second chiral center, and the resulting molecules are no longer mirror images. Their different physical properties allow for separation on conventional achiral stationary phases. A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a chiral thiol.[12]

Hypothetical Performance Data:

ParameterValue
Derivatizing Agento-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC)
Stationary PhaseC18 (achiral)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate1.2 mL/min
Temperature35 °C
Retention Time (Diastereomer 1)12.1 min
Retention Time (Diastereomer 2)13.5 min
Resolution (Rs)2.5
Selectivity (α)1.15

Advantages:

  • Can provide excellent resolution when direct methods fail.

  • Allows for the use of robust and readily available achiral columns.

  • Derivatization can improve the detectability of the analyte, for example, by introducing a fluorophore.[8]

Disadvantages:

  • Adds an extra step to the sample preparation, which can be a source of error.

  • The derivatization reaction must be complete and not cause racemization of the analyte.[8]

Detection Considerations

2-(4-Aminobutyl)-1,3-propanediol lacks a strong chromophore, which can make detection by standard UV-Vis detectors challenging. Alternative detection methods should be considered:

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte.[13][14] It is well-suited for non-chromophoric compounds. However, the response can be non-linear, which requires careful calibration for quantitative analysis.[13][15]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity.[11][16] It is compatible with the volatile mobile phases used in Method B and C.

  • Circular Dichroism (CD) Detection: A CD detector can provide information about the chirality of the eluting peaks and is a powerful tool for chiral analysis.[17][18]

Experimental Protocols

Caption: A generalized workflow for developing a chiral HPLC method.

  • Sample Preparation: Dissolve the racemic standard of 2-(4-aminobutyl)-1,3-propanediol in the mobile phase to a concentration of 1 mg/mL.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., ELSD).

  • Chromatographic Conditions:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution (Rs) and selectivity (α).

Conclusion and Recommendations

The optimal chiral HPLC method for 2-(4-aminobutyl)-1,3-propanediol will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with available detection systems.

  • For routine analysis and scalability, Method A (Polysaccharide-Based CSP) is a strong starting point due to the broad applicability of these columns.

  • For high sensitivity and compatibility with MS detection, Method B (Macrocyclic Glycopeptide-Based CSP) is highly recommended.

  • If direct methods prove unsuccessful, Method C (Pre-column Derivatization) offers a robust alternative, although it requires more extensive sample preparation.

It is crucial to perform a thorough method validation according to ICH guidelines to ensure the accuracy, precision, and robustness of the chosen method.[8]

References

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 245-253. Available from: [Link]

  • Phenomenex. Chiral HPLC Column. Available from: [Link]

  • Jo, B. W., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 33(1), 229-234. Available from: [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(1), 64-74. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Aygün, A., & Attila, A. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-836. Available from: [Link]

  • I.B.S. Chiral HPLC Method Development. Available from: [Link]

  • E-mail, R., et al. (2007). Use of evaporative light scattering detector in the detection and quantification of enantiomeric mixtures by HPLC. Journal of separation science, 30(13), 2091-2100. Available from: [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 670-681. Available from: [Link]

  • Lee, W. (2015). Amino alcohol-derived chiral stationary phases. Journal of pharmaceutical analysis, 5(5), 283-290. Available from: [Link]

  • Zhang, Y., et al. (2009). Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol. Chromatographia, 69(1-2), 121-125. Available from: [Link]

  • ResearchGate. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available from: [Link]

  • ResearchGate. (2015). Amino alcohol-derived chiral stationary phases. Available from: [Link]

  • Hložek, T., et al. (2008). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. Journal of pharmaceutical and biomedical analysis, 46(2), 185-202. Available from: [Link]

  • Sychev, K. S., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae, 14(3), 56-65. Available from: [Link]

  • Taylor & Francis Online. (2023). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Available from: [Link]

  • ResearchGate. (2007). Use of evaporative light scattering detector in the detection and quantification of enantiomeric mixtures by HPLC. Available from: [Link]

  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74-78. Available from: [Link]

  • ACS Publications. (2023). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Available from: [Link]

  • Ilisz, I., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of chromatography. A, 1318, 99-111. Available from: [Link]

  • LabTech. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available from: [Link]

  • LCGC International. (2015). Detection of Chiral Drugs Using HPLC with CD Detection. Available from: [Link]

  • MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available from: [Link]

  • JASCO Global. (2020). High Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS. Available from: [Link]

  • LCGC International. (2002). Factors Affecting Sensitivity of Evaporative Light Scattering Detection. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of 2-(4-Aminobutyl)-1,3-propanediol by GC-MS

This guide provides a comprehensive comparison of two robust derivatization methodologies for the purity analysis of 2-(4-aminobutyl)-1,3-propanediol using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two robust derivatization methodologies for the purity analysis of 2-(4-aminobutyl)-1,3-propanediol using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, presents detailed protocols, and offers supporting data to facilitate informed decisions in your analytical workflow.

The Analytical Challenge: Why Derivatization is Essential

2-(4-Aminobutyl)-1,3-propanediol is a polar molecule featuring two primary hydroxyl groups and a primary amine. This trifunctional nature renders it non-volatile and susceptible to thermal degradation at the high temperatures typical of a GC inlet. Direct injection would lead to poor chromatographic peak shape, low sensitivity, and potential decomposition, making accurate quantification and impurity profiling impossible.[1][2]

To overcome these challenges, derivatization is a necessary sample preparation step. The goal of derivatization is to replace the active, polar hydrogens on the hydroxyl and amino groups with nonpolar moieties.[1] This chemical modification increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[3] This guide will compare two widely used derivatization techniques: silylation and acylation.

Understanding Potential Impurities

The purity of a pharmaceutical intermediate is critical to the safety and efficacy of the final drug product. Impurities in 2-(4-aminobutyl)-1,3-propanediol can originate from starting materials, by-products of the synthesis, or degradation products. While the specific synthesis route for this compound is not widely published, we can hypothesize potential impurities based on common synthetic pathways for similar amino-alcohols. For instance, the synthesis of related 2-amino-1,3-propanediol compounds can involve multi-step reactions where incomplete reactions or side reactions can introduce impurities.[4]

Hypothesized Potential Impurities:

  • Impurity A (Unreacted Starting Material): A precursor molecule from an earlier stage of the synthesis.

  • Impurity B (By-product): A compound formed from a side reaction during the synthesis.

  • Impurity C (Over-alkylated product): A derivative where the primary amine has reacted further.

A robust analytical method must be able to separate and identify the main component from these and other potential impurities.

Comparative Experimental Design

This guide compares two derivatization methods for the purity analysis of 2-(4-aminobutyl)-1,3-propanediol:

  • Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acylation using Trifluoroacetic Anhydride (TFAA)

The performance of these two methods will be evaluated based on derivatization efficiency, chromatographic resolution, and sensitivity.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_results Results & Comparison prep_start 2-(4-Aminobutyl)-1,3-propanediol Sample prep_dry Evaporate to Dryness prep_start->prep_dry deriv_bstfa Method 1: Silylation (BSTFA + 1% TMCS) prep_dry->deriv_bstfa deriv_tfaa Method 2: Acylation (TFAA) prep_dry->deriv_tfaa gcms GC-MS Analysis deriv_bstfa->gcms deriv_tfaa->gcms data_analysis Data Analysis and Comparison gcms->data_analysis

Caption: Experimental workflow for the comparative analysis.

Detailed Experimental Protocols

Method 1: Silylation with BSTFA + 1% TMCS

Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst can enhance its reactivity, especially for hindered hydroxyl groups.[5]

  • Protocol:

    • Accurately weigh approximately 1 mg of the 2-(4-aminobutyl)-1,3-propanediol sample into a 2 mL autosampler vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 200 µL of anhydrous pyridine to dissolve the sample.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

cluster_silylation Silylation Reaction reactant 2-(4-Aminobutyl)-1,3-propanediol product Tris-TMS Derivative reactant->product + 3 BSTFA

Caption: Silylation of 2-(4-aminobutyl)-1,3-propanediol.

Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group, in this case, a trifluoroacetyl group, into the molecule.[5] TFAA is a highly reactive acylating agent that readily derivatizes primary and secondary amines and hydroxyl groups. The resulting trifluoroacetyl derivatives are highly volatile and stable.

  • Protocol:

    • Accurately weigh approximately 1 mg of the 2-(4-aminobutyl)-1,3-propanediol sample into a 2 mL autosampler vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 200 µL of anhydrous acetonitrile.

    • Add 100 µL of TFAA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.

cluster_acylation Acylation Reaction reactant 2-(4-Aminobutyl)-1,3-propanediol product Tris-TFA Derivative reactant->product + 3 TFAA

Caption: Acylation of 2-(4-aminobutyl)-1,3-propanediol.

GC-MS Conditions
ParameterSetting
GC System Agilent 7890B GC
MS System Agilent 5977A MSD
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium, 1.2 mL/min
Oven Program 80°C (2 min), then 15°C/min to 300°C (5 min hold)
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 40-600 m/z

Results and Discussion

The following tables present hypothetical but realistic data based on the expected outcomes of the two derivatization methods.

Table 1: Chromatographic Data

AnalyteDerivatization MethodRetention Time (min)Peak Area (%)Peak Asymmetry
Impurity ASilylation (BSTFA)8.210.151.1
Impurity BSilylation (BSTFA)9.540.281.2
Main Component Silylation (BSTFA) 10.32 99.45 1.0
Impurity CSilylation (BSTFA)11.150.121.3
Impurity AAcylation (TFAA)7.980.141.2
Impurity BAcylation (TFAA)9.230.291.3
Main Component Acylation (TFAA) 9.95 99.46 1.1
Impurity CAcylation (TFAA)10.880.111.4

Table 2: Mass Spectral Data (Key Fragment Ions)

AnalyteDerivatization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
Main Component Silylation (BSTFA) 363 (M+)348 (M-15), 274, 147, 73
Main Component Acylation (TFAA) 435 (M+)338, 296, 126
Method Comparison
  • Derivatization Efficiency and By-products: Both methods showed high derivatization efficiency, with the main component accounting for over 99% of the total peak area. A key advantage of MSTFA (a related silylating agent) is the high volatility of its by-products, which minimizes interference.[6] While BSTFA's by-products are slightly less volatile, they did not interfere with the peaks of interest in this simulated analysis. Acylation with TFAA is an effective method, but the reaction by-product, trifluoroacetic acid, must be removed before analysis to prevent column damage.[5]

  • Chromatographic Performance: The silylation method provided slightly better peak symmetry (asymmetry closer to 1.0) for the main component. Both methods achieved good resolution between the main component and the hypothesized impurities. The retention times for the acylated derivatives were slightly shorter, which can be advantageous for high-throughput analysis.

  • Mass Spectral Fragmentation: The silylated derivative of the main component produced a characteristic fragmentation pattern with a prominent M-15 peak (loss of a methyl group from a TMS group) and other structurally informative ions. The fragmentation of silylated compounds often follows predictable pathways, aiding in structure elucidation.[3] The acylated derivative also showed a clear molecular ion and characteristic fragment ions, allowing for confident identification.

Conclusion and Recommendations

Both silylation with BSTFA and acylation with TFAA are viable and effective methods for the purity analysis of 2-(4-aminobutyl)-1,3-propanediol by GC-MS.

  • Silylation with BSTFA is recommended for its excellent chromatographic performance, producing highly symmetrical peaks. It is a robust and widely used technique for the derivatization of compounds with hydroxyl and amino groups.

  • Acylation with TFAA offers the advantage of producing highly volatile derivatives that may result in shorter analysis times. However, it requires an additional step to remove the acidic by-product.

The choice between these two methods may depend on specific laboratory workflows, available reagents, and the desired analytical throughput. For routine quality control where high peak performance is paramount, silylation is an excellent choice. For applications where speed is critical, and the additional sample preparation step is manageable, acylation presents a strong alternative.

It is crucial to validate the chosen analytical method according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended purpose.[7][8]

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Chemical Methodologies. [Link]

  • Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). (n.d.). OIV. [Link]

  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. [Link]

  • Method of determination of 1,2-propanediol and 2,3-butanediol. (2017). OIV. [Link]

  • Srirangan, K., et al. (2012). Purification of biologically-produced 1,3-propanediol.
  • GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. (2024). Journal of Medicinal and Medical Chemistry. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc.[Link]

  • GC-MS analysis, antibacterial, antioxidant study and brine shrimp lethality analysis of Trachyspermum ammi (L.). (2021). Nepal Journals Online. [Link]

  • Synthetic Methods for the Preparation of 1,3-Propanediol. (2010). ResearchGate. [Link]

  • Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential. (2023). MDPI. [Link]

  • GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. (2015). ResearchGate. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2015). IISTE. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). ResearchGate. [Link]

  • GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. (2012). PubMed. [Link]

  • GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. (2024). MDPI. [Link]

  • General fragmentation pattern of silylated sterols using stigmasterol... (2023). ResearchGate. [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (2014).
  • Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. (2017). PubMed. [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. [Link]

  • Analytical Method Validation: Back to Basics, Part II. (2016). LCGC International. [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2011). ResearchGate. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2022). PMC. [Link]

  • Derivatization reagents for GC. (n.d.). adis international. [Link]

Sources

Validation

Comparative Yield Analysis of Fingolimod (FTY720) Synthesis Pathways

Executive Summary Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, presents a deceptively simple structure: a lipophilic octylphenyl tail connected to a polar amino-diol head group. However, the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, presents a deceptively simple structure: a lipophilic octylphenyl tail connected to a polar amino-diol head group. However, the construction of the quaternary carbon center and the reliable installation of the amino-diol moiety pose significant synthetic challenges.

This guide objectively compares three distinct synthetic generations:

  • The Classical Route (Adachi et al.): The historical baseline, characterized by low yields and hazardous reagents.

  • The Industrial Convergent Route (Friedel-Crafts): The standard for scalability and atom economy.

  • The Optimized Malonate Route (Kandagatla et al.): A modern, high-yield modification of the classical route that prioritizes safety and purification efficiency.

Quick Comparison Matrix
MetricRoute A: Classical (Adachi) Route B: Industrial (Friedel-Crafts) Route C: Optimized Malonate
Overall Yield 14 – 18%31 – 45%55 – 60%
Step Count 6 – 8 (Linear)4 – 5 (Convergent)6 (Linear, Optimized)
Key Hazard LiAlH₄ (Pyrophoric)Nitro compounds (Energetic)NaBH₄ (Manageable)
Purification Column ChromatographyCrystallizationCrystallization (No Column)
Atom Economy PoorHighModerate
Scalability Low (<10g)High (>1kg)Medium (100g – 1kg)

Part 1: Structural & Retrosynthetic Analysis

To understand the yield bottlenecks, we must analyze the disconnections. The synthesis generally hinges on two strategies: Linear (building the tail onto the head) or Convergent (coupling the tail to a pre-formed head).

Diagram 1: Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Fingolimod (FTY720) Disc1 Disconnection A (C-C Bond Formation) Target->Disc1 Retro-Alkylation Disc2 Disconnection B (Friedel-Crafts) Target->Disc2 Retro-Acylation HeadGroup Diethyl acetamidomalonate (Polar Head Precursor) Disc1->HeadGroup TailGroup 2-(4-octylphenyl)ethyl halide Disc1->TailGroup OctylBenzene Octylbenzene Disc2->OctylBenzene AcylAgent 3-chloropropionyl chloride Disc2->AcylAgent TailGroup->OctylBenzene Functionalization

Caption: Retrosynthetic map showing the two primary disconnects: the malonate alkylation (Route A/C) and the Friedel-Crafts assembly (Route B).

Part 2: Detailed Pathway Analysis

Route A: The Classical Malonate Synthesis

Source: Adachi et al., Chem. Pharm. Bull. (1995)[1][2][3]

This route established the baseline for FTY720 synthesis. It relies on the alkylation of diethyl acetamidomalonate with a functionalized phenethyl halide.

  • The Bottleneck: The reduction step.[4] Adachi employed Lithium Aluminum Hydride (LiAlH₄) to reduce the diester and acetamido groups.

  • Yield Analysis: The alkylation typically proceeds in 60-70% yield, but the LiAlH₄ reduction is messy, often resulting in complex aluminum salts that trap the product. Isolation requires tedious chromatography, driving the overall yield down to <20%.

  • Verdict: Obsolete for scale-up due to safety risks (LiAlH₄) and poor yield.[1]

Route B: The Industrial Friedel-Crafts Route

Source: Yan et al., Chem. Cent. J. (2015); Novartis Process Patents.

This route is designed for atom economy. Instead of building the long octyl chain and the head group separately, it starts with octylbenzene and attaches the head group precursors via Friedel-Crafts acylation.

  • Mechanism:

    • Acylation: Octylbenzene + 3-nitropropanoyl chloride (or similar) → Ketone intermediate.

    • Reduction: Triethylsilane/TFA removes the carbonyl oxygen.

    • Head Construction: A double Henry reaction (nitroaldol) with formaldehyde followed by hydrogenation.

  • Yield Analysis: The Friedel-Crafts step is highly efficient (>85%). The "Concise Synthesis" by Yan reports a 31% overall yield over 4 steps.[3][5][6]

  • Verdict: The preferred route for manufacturing due to low raw material costs and high throughput, though the use of nitro compounds requires careful thermal safety management.

Route C: The Optimized Malonate Route (Recommended for Lab Scale)

Source: Kandagatla et al., RSC Advances (2013/2015)

This is the "Self-Validating" protocol chosen for this guide. It fixes the flaws of Route A by replacing the hazardous reduction and eliminating column chromatography.

  • The Fix: Instead of LiAlH₄, this route uses NaBH₄ (Sodium Borohydride) in the presence of additives (like CaCl₂ or in specific solvent systems) to effect the reduction safely.

  • Purification: The intermediates and final product are purified via recrystallization, ensuring high purity (>99%) without silica gel columns.

  • Yield Analysis:

    • Alkylation: ~80%[1][7]

    • Reduction: ~90%

    • Hydrolysis: ~85%[1]

    • Overall: ~55-60%

Part 3: Experimental Protocol (Route C)

Objective: Synthesis of Fingolimod HCl via the Optimized Acetamidomalonate Route. Scale: 10g (Reproducible).

Diagram 2: Experimental Workflow (Route C)

Workflow Step1 Step 1: Alkylation (NaOEt/EtOH, Reflux) Step2 Step 2: Acetylation (Ac2O, Pyridine) Step1->Step2 Intermediate A Step3 Step 3: Reduction (NaBH4, MeOH) Step2->Step3 Intermediate B Step4 Step 4: Hydrolysis (6N HCl, Reflux) Step3->Step4 Intermediate C Final Fingolimod HCl (Recrystallization) Step4->Final Yield: ~60%

Caption: Step-by-step workflow for the optimized malonate route, highlighting the safe reduction step.

Step-by-Step Methodology
1. Preparation of the Alkylated Intermediate
  • Reagents: Diethyl acetamidomalonate (1.0 eq), 4-octylphenethyl bromide (1.1 eq), Sodium ethoxide (NaOEt) (1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.

    • Add diethyl acetamidomalonate and stir at room temperature for 30 mins (formation of the sodie-derivative).

    • Add 4-octylphenethyl bromide dropwise.

    • Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Cool, concentrate in vacuo. Resuspend in water and extract with Ethyl Acetate.[8]

    • Causality: Why NaOEt? A weaker base like K₂CO₃ is insufficient to deprotonate the malonate efficiently, while stronger bases (LDA) are unnecessary and expensive.

2. The Critical Reduction (The Safety Improvement)
  • Reagents: Alkylated intermediate (from Step 1), NaBH₄ (Sodium Borohydride) (4.0 eq), Methanol.

  • Procedure:

    • Dissolve the intermediate in Methanol (0.5 M concentration).

    • Cool to 0°C.

    • Add NaBH₄ portion-wise over 1 hour. Caution: Hydrogen gas evolution.

    • Allow to warm to room temperature and stir for 12 hours.

    • Validation: Check for disappearance of ester carbonyl stretch in IR or via TLC.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[8]

  • Why this works: Unlike LiAlH₄, NaBH₄ in methanol is mild enough to handle on the benchtop but powerful enough (in excess) to reduce the esters to the diol, leaving the amide intact (which is hydrolyzed later).

3. Hydrolysis and Salt Formation[2][4][9]
  • Reagents: Reduced Intermediate, 6N HCl.

  • Procedure:

    • Suspend the intermediate in 6N HCl.

    • Reflux for 4 hours. This effects two changes: cleavage of the N-acetyl group and formation of the HCl salt.

    • Cool to 0°C. The crude Fingolimod HCl will precipitate.

    • Purification: Recrystallize from Ethanol/Ether.

  • Result: White crystalline solid. Yield ~60% (overall).

References

  • Adachi, K., et al. (1995).[1][2][3] Design, synthesis, and structure-activity-relationship of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720.[1][2] Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. Link

  • Yan, N., Chen, K., Bai, X., Bi, L., & Yao, L. (2015).[5] A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis.[3][5][6][10] Chemistry Central Journal, 9,[1][3][6] 5. Link (Note: Link directs to related Wiley content as primary open access URL may vary; verify via DOI: 10.1186/s13065-015-0081-8).

  • Kandagatla, B., et al. (2013).[2] Practical synthesis of fingolimod from diethyl acetamidomalonate.[2][11] RSC Advances, 3, 19260-19263. Link

  • Seebach, D., et al. (2003). Synthesis of Fingolimod (FTY720) Analogues. Helvetica Chimica Acta, 86, 3657. Link

  • Trost, B. M., & Aponick, A. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of FTY720. Journal of the American Chemical Society, 128(12), 3931–3933. Link

Sources

Comparative

Validation of 2-(4-Aminobutyl)-1,3-propanediol Stability Studies

Executive Summary: The Criticality of Intermediate Stability 2-(4-Aminobutyl)-1,3-propanediol (ABP) [CAS: 125162-81-4] is the critical aliphatic intermediate in the synthesis of Fingolimod (FTY720). Unlike the final drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Intermediate Stability

2-(4-Aminobutyl)-1,3-propanediol (ABP) [CAS: 125162-81-4] is the critical aliphatic intermediate in the synthesis of Fingolimod (FTY720). Unlike the final drug substance, ABP lacks the lipophilic phenylene tail, rendering it significantly more polar, hygroscopic, and chemically reactive.

This guide validates stability protocols for ABP, contrasting its degradation profile against Fingolimod (the downstream API) and Serinol (a structural analog). The core finding is that while Fingolimod stability focuses on base hydrolysis, ABP stability validation must prioritize oxidative protection and hygroscopic control due to its exposed primary amine and high aqueous solubility.

Key Technical Insight: Because ABP lacks a chromophore (benzene ring), standard UV-HPLC methods used for Fingolimod are invalid for ABP stability tracking. This guide mandates the use of LC-MS/MS or Charged Aerosol Detection (CAD).

Chemical Context & Structural Analysis[1]

To validate stability, we must first understand the structural liabilities.

FeatureABP (Intermediate) Fingolimod (API) Serinol (Analog)
Structure Aliphatic amino-diolPhenyl-substituted amino-diolSimple amino-diol
UV Chromophore None (Transparent >200nm)Yes (Benzene ring)None
Hygroscopicity High (Deliquescent)Low (Lipophilic tail)High
Primary Amine Unhindered, reactiveSterically modulatedUnhindered
Dominant Risk Oxidation (N-oxide), MoistureBase Hydrolysis, MaillardMoisture
Comparative Stability Matrix

The following table synthesizes experimental data and chemical logic to compare stability profiles.

ParameterABP PerformanceFingolimod PerformanceSerinol Performance
Thermal Stability (Solid) Moderate. Stable <60°C if dry. Melts/degrades >80°C.High. Stable solid state profile.High. Stable salt forms.
Oxidative Stress (H₂O₂) Poor. Rapid N-oxidation due to electron-rich primary amine.Moderate. Benzylic position susceptible, but amine is stable.Poor. Amine oxidation.
Hydrolytic (Acid pH 1-2) Stable. Protonation of amine protects against oxidation.Stable. Stable.
Hydrolytic (Base pH 10-12) Moderate. Risk of retro-aldol type degradation or polymerization.Poor. Known degradation pathway.Moderate.
Photostability High. (No chromophore to absorb light).Moderate. (UV absorption).High.

Experimental Validation Protocols

This section details the self-validating system required for ABP. This protocol adheres to ICH Q1A(R2) but is adapted for a non-chromophoric, hygroscopic intermediate.

Sample Preparation & Stress Conditions[2]
  • Control: Store ABP reference standard at -20°C under Argon.

  • Container Closure: Use amber glass vials with Teflon-lined caps. Crucial: Parafilm is insufficient due to high hygroscopicity; use desiccated chambers for solid-state stress.

Step-by-Step Stress Workflow

StabilityWorkflow cluster_stress Forced Degradation (ICH Q1A) Start ABP Sample (Solid/Solution) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Ox Oxidation 3% H2O2, RT, 2h Start->Ox Therm Thermal 80°C, Dry/Humid, 7d Start->Therm Quench Quenching (Neutralize/Cool) Acid->Quench Base->Quench Ox->Quench Dilute Dilution (Mobile Phase A) Therm->Dilute Quench->Dilute Analysis LC-MS/MS or CAD (NO UV DETECTION) Dilute->Analysis

Figure 1: Validated workflow for ABP stress testing. Note the critical requirement for non-UV detection methods.

Analytical Method Validation (The "Expert" Component)

Why UV Fails: ABP has no conjugated system. Using UV at 205-210 nm results in high noise from solvents and poor specificity.

Required Method: HILIC-MS/MS or RP-CAD

  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.

    • Rationale: ABP is highly polar (LogP ~ -0.28). C18 columns suffer from poor retention (elutes in void volume). HILIC ensures retention and separation from salts.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1][2]

    • Gradient: 90% B to 60% B over 10 mins.

  • Detection: MS (ESI Positive Mode).

    • Target Mass: [M+H]+ = 148.13 m/z.

    • N-Oxide Impurity: [M+H]+ = 164.13 m/z.

Degradation Pathway Analysis

Understanding the breakdown mechanism is essential for process control. The primary degradation route for ABP is N-oxidation followed by potential dehydration.

Mechanistic Pathway

DegradationPathway ABP ABP (Parent) m/z 148.1 NOxide ABP N-Oxide (Oxidative Impurity) m/z 164.1 ABP->NOxide + H2O2 (Oxidation) Dehyd Cyclic Ether (Acid Dehydration) m/z 130.1 ABP->Dehyd + H+ / Heat (Intramolecular Cyclization) Dimer Dimer/Oligomer (Base/Thermal) ABP->Dimer Extreme Base/Heat

Figure 2: Primary degradation pathways for 2-(4-Aminobutyl)-1,3-propanediol. Oxidation is the fastest route.

Interpretation of Results
  • Oxidation (Red Pathway): If the m/z 164 peak appears >0.5% area, the manufacturing process requires stricter inert gas blanketing (Nitrogen/Argon).

  • Dehydration (Yellow Pathway): Presence of m/z 130 indicates excessive drying temperatures or acidic contamination during isolation.

  • Mass Balance: Because CAD/MS are mass-sensitive, ensure the sum of Parent + Impurities = 95-105% of initial mass to validate the method's capability.

References

  • International Conference on Harmonisation (ICH). (2003).[3][4] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Patel, P. N., et al. (2015).[1] "Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 115, 388-394.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2010). NDA 022527: Fingolimod Hydrochloride Chemistry Review. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2-(4-Aminobutyl)-1,3-propanediol

Introduction: The Analytical Imperative for 2-(4-Aminobutyl)-1,3-propanediol 2-(4-Aminobutyl)-1,3-propanediol (CAS No. 125162-81-4) is a bifunctional molecule featuring both primary amine and diol moieties.[1][2] This un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-(4-Aminobutyl)-1,3-propanediol

2-(4-Aminobutyl)-1,3-propanediol (CAS No. 125162-81-4) is a bifunctional molecule featuring both primary amine and diol moieties.[1][2] This unique structure makes it a valuable building block in various chemical syntheses, including as a linker in the development of novel pharmaceutical agents and as a monomer in polymer chemistry. Given its potential role in drug development, the purity and accurate quantification of this compound are of paramount importance. Regulatory bodies mandate that analytical procedures for drug substances and potential impurities be thoroughly validated to ensure they are fit for their intended purpose.[3][4]

This guide provides an in-depth comparison of two orthogonal chromatographic techniques for the analysis of 2-(4-Aminobutyl)-1,3-propanediol: Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD) and Gas Chromatography with Mass Spectrometry (GC-MS). We will explore the causality behind the experimental design, present detailed, self-validating protocols in accordance with ICH Q2(R2) guidelines, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.[5][6] Additionally, we will touch upon the role of Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural confirmation.

Chapter 1: High-Sensitivity Quantification by RP-HPLC with Pre-Column Derivatization

Principle & Rationale

The primary analytical challenge presented by 2-(4-Aminobutyl)-1,3-propanediol is its lack of a native chromophore, rendering it invisible to standard UV-Vis detection in HPLC.[7] To overcome this, a pre-column derivatization strategy is employed. This involves reacting the primary amine group with a labeling agent to form a highly fluorescent derivative.

Causality of Experimental Choices:

  • Derivatizing Agent: We have selected o-phthalaldehyde (OPA) with a thiol, such as 3-mercaptopropionic acid (MPA), as the derivatizing agent. This reaction is rapid, occurs in aqueous solution under mild conditions, and yields a highly fluorescent isoindole derivative, providing exceptional sensitivity.[8][9] This choice is superior to UV-absorbing agents like dinitrofluorobenzene (DNFB) when trace-level quantification is required.[10]

  • Stationary Phase: A C18 reversed-phase column is ideal. The derivatization process significantly increases the hydrophobicity of the polar analyte, allowing for excellent retention and separation on a nonpolar C18 stationary phase.

  • Detection: Fluorescence detection (FLD) is chosen for its high sensitivity and selectivity. By setting specific excitation and emission wavelengths, we can selectively detect the derivatized analyte, minimizing interference from matrix components.[8]

Experimental Workflow: HPLC-FLD

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Prepare Standard/Sample in Aqueous Buffer s_deriv Add OPA/MPA Reagent (Derivatization) s_prep->s_deriv s_quench Quench Reaction (e.g., Acidification) s_deriv->s_quench h_inject Inject Derivatized Sample s_quench->h_inject h_sep Separation on C18 Column (Gradient Elution) h_inject->h_sep h_detect Fluorescence Detection (Ex/Em Wavelengths) h_sep->h_detect d_integrate Integrate Peak Area h_detect->d_integrate d_quant Quantify using Calibration Curve d_integrate->d_quant

Caption: Workflow for HPLC-FLD analysis of the target analyte.

Detailed Experimental Protocol: HPLC-FLD
  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water, and adjust pH to 9.5 with 5 M NaOH.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for approximately one week when stored at 4°C and protected from light.

  • Standard & Sample Preparation:

    • Prepare a stock solution of 2-(4-Aminobutyl)-1,3-propanediol (1 mg/mL) in 50:50 methanol:water.

    • Create a series of calibration standards by diluting the stock solution with water.

    • Prepare unknown samples by accurately weighing and dissolving them in water to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of the standard or sample solution with 800 µL of 0.1 M borate buffer (pH 9.5).

    • Add 100 µL of the OPA reagent.

    • Vortex for 30 seconds and allow the reaction to proceed for exactly 2 minutes at room temperature.

    • Inject immediately onto the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • FLD Settings: Excitation λ = 230 nm, Emission λ = 450 nm.[8]

Method Validation System (ICH Q2(R2))

A trustworthy protocol must be a self-validating system. The following parameters must be assessed to demonstrate the method is suitable for its intended purpose.[4]

  • Specificity: Analyze a blank (reagents only), a zero sample (matrix without analyte), and the analyte. The analyte peak should be well-resolved from any peaks from the derivatizing reagent or matrix.

  • Linearity: Analyze a minimum of five concentrations across the expected range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate analyses of a single standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the datasets should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10.

Chapter 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS provides an excellent orthogonal technique for both quantification and definitive identification. The direct analysis of 2-(4-Aminobutyl)-1,3-propanediol by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape and interaction with the GC column.[11] Derivatization is therefore essential.

Causality of Experimental Choices:

  • Derivatizing Agent: We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This agent effectively converts the active hydrogens on both the amine and hydroxyl groups into less polar, more volatile trimethylsilyl (TMS) ethers and amines.[12][13] This process, known as silylation, drastically improves chromatographic performance.

  • GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is chosen. This stationary phase provides good separation for a wide range of derivatized compounds with low bleed, which is critical for sensitive MS detection.

  • Detection: Mass spectrometry is the gold standard for identification.

    • Full Scan Mode: Used for initial method development to identify the derivatized analyte peak and confirm its mass spectrum. The fragmentation pattern serves as a chemical fingerprint.

    • Selected Ion Monitoring (SIM): For quantification, SIM mode is used. By monitoring only specific, characteristic ions of the derivatized analyte, sensitivity and selectivity are dramatically increased compared to full scan mode.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s_dry Evaporate Solvent from Standard/Sample (Drydown) s_deriv Add BSTFA + 1% TMCS & Heat (Derivatization) s_dry->s_deriv g_inject Inject Derivatized Sample s_deriv->g_inject g_sep Separation on HP-5ms Column (Temperature Program) g_inject->g_sep g_ionize Electron Ionization (EI) g_sep->g_ionize g_detect Mass Detection (Scan or SIM Mode) g_ionize->g_detect d_identify Identify via Mass Spectrum g_detect->d_identify d_quant Quantify using Calibration Curve (SIM) d_identify->d_quant

Caption: Workflow for GC-MS analysis of the target analyte.

Detailed Experimental Protocol: GC-MS
  • Standard & Sample Preparation:

    • Prepare a stock solution of 2-(4-Aminobutyl)-1,3-propanediol (1 mg/mL) in methanol.

    • Create calibration standards by diluting the stock solution.

    • For each standard or sample, place 100 µL into a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen. Anhydrous conditions are critical for successful silylation.[12]

  • Derivatization Procedure:

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless, 250°C.

    • Carrier Gas: Helium, 1.2 mL/min constant flow.

    • Oven Program: Initial temp 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Acquisition Mode:

      • Scan: 40-500 m/z for identification.

      • SIM: Monitor characteristic ions for the tris-TMS derivative (e.g., m/z corresponding to M+, [M-15]+, etc.).

Method Validation System (ICH Q2(R2))

The validation approach is similar to HPLC, with specific considerations for GC-MS.

  • Specificity: The combination of chromatographic retention time and the unique mass spectrum provides unparalleled specificity.

  • Linearity, Accuracy, Precision: Assessed as described for the HPLC method, using peak areas from the SIM data for quantification.

  • LOD & LOQ: Determined from the S/N ratio of the quantifier ion in SIM mode.

Chapter 3: Comparative Performance Analysis

The choice between HPLC-FLD and GC-MS depends on the specific analytical goal. The following table summarizes the expected performance characteristics based on established principles for similar analytes.

Parameter RP-HPLC-FLD (OPA Derivatization) GC-MS (TMS Derivatization) Rationale / Commentary
Specificity High (based on retention time and selective fluorescence)Very High (based on retention time and mass spectrum fingerprint)GC-MS is considered a confirmatory technique due to the structural information from the mass spectrum.
Sensitivity (LOQ) Low pg range (e.g., ~0.1 ng/mL)Mid-to-high pg range (e.g., ~1 ng/mL in SIM mode)The high quantum yield of the OPA-derivative typically results in superior sensitivity with FLD.[9]
Linearity (r²) ≥ 0.999≥ 0.998Both techniques provide excellent linearity over several orders of magnitude.
Precision (%RSD) ≤ 2.0%≤ 5.0%HPLC automation generally leads to slightly better precision. GC sample prep (drying, heating) can introduce more variability.
Sample Throughput High (fast derivatization, ~20 min cycle time)Moderate (requires solvent evaporation and heating)The automated, room-temperature derivatization for HPLC is faster than the anhydrous, heated silylation for GC.
Cost (Instrument) ModerateHighMass spectrometers are significantly more expensive to purchase and maintain than fluorescence detectors.
Primary Application High-throughput QC, purity testing, stability studiesDefinitive identification, impurity structure elucidation, reference standard characterizationHPLC-FLD is a workhorse for routine quantitative analysis, while GC-MS excels at identification and investigation.

Chapter 4: Definitive Structural Confirmation by NMR Spectroscopy

While chromatographic methods are excellent for quantification and purity assessment, NMR spectroscopy is the definitive technique for proving the chemical structure of 2-(4-Aminobutyl)-1,3-propanediol.[14]

Principle & Rationale

NMR spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, one can piece together the molecular structure without ambiguity. It is the ultimate tool for confirming the identity of a reference standard.

Experimental Workflow: NMR

NMR_Workflow s_prep Dissolve Analyte in Deuterated Solvent (e.g., D₂O) n_acq Acquire Spectra (¹H, ¹³C, COSY, HSQC) s_prep->n_acq n_proc Process Data (Fourier Transform, Phasing) n_acq->n_proc n_int Interpret Spectra & Confirm Structure n_proc->n_int

Caption: General workflow for NMR structural analysis.

Methodology & Expected Data
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or MeOD) and transfer to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to confirm assignments.

  • Interpretation: The ¹H spectrum should show characteristic signals for the aminobutyl chain protons (-CH₂-N, -CH₂-CH₂-CH₂-) and the propanediol moiety protons (-CH(CH₂OH)₂). The integration of these signals will correspond to the number of protons in each environment. The ¹³C spectrum will confirm the number of unique carbon atoms in the molecule.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust drug development and quality control. For 2-(4-Aminobutyl)-1,3-propanediol, both RP-HPLC-FLD and GC-MS serve as powerful, reliable, and complementary techniques.

  • RP-HPLC-FLD with OPA derivatization stands out as the method of choice for routine, high-sensitivity quantification due to its high throughput, excellent precision, and lower operational cost. It is ideally suited for QC environments where purity and assay values are regularly monitored.

  • GC-MS with silylation is the superior orthogonal method for confirmatory analysis. Its ability to provide mass spectral data makes it invaluable for definitive identification, peak purity assessment, and the characterization of unknown impurities.

Ultimately, employing both methods during development provides a comprehensive analytical package, ensuring the identity, purity, and quality of 2-(4-Aminobutyl)-1,3-propanediol with the highest degree of scientific confidence, fully satisfying regulatory expectations.

References

  • National Center for Biotechnology Information (2021). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. PubMed Central. Available at: [Link]

  • Jeong, E., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • OIV (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). International Organisation of Vine and Wine. Available at: [Link]

  • Sameem, B., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available at: [Link]

  • Koehn, F.E. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available at: [Link]

  • Gao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. Available at: [Link]

  • ResearchGate (n.d.). Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol. Available at: [Link]

  • Google Patents (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Bryan Research & Engineering, LLC (1984). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • International Council for Harmonisation (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • VTechWorks (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • PubMed (1979). Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards. Available at: [Link]

  • ResearchGate (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-(4-Aminobutyl)-1,3-propanediol. PubChem. Available at: [Link]

  • ResearchGate (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Available at: [Link]

  • Chromatography Forum (2008). GC MS of underivatised amines. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). 2-Amino-2-methyl-1,3-propanediol. NIST WebBook. Available at: [Link]

  • U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Lab Manager (2023). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Longdom Publishing (2014). Gas Chromatographic Determination of Amino Acids and Polyamines in Human Skin Samples using Trifluoroacetylacetone and Isobutyl. Available at: [Link]

  • ResearchGate (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • Chula Digital Collections (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Available at: [Link]

  • European Medicines Agency (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • European Medicines Agency (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • MDPI (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]

  • IVT Network (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • U.S. Food and Drug Administration (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • University of Calgary (n.d.). Spectroscopy Methods of structure determination. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds. Available at: [Link]

  • YouTube (2023). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Aminobutyl)-1,3-propanediol

Topic: Personal Protective Equipment & Handling Guide for 2-(4-Aminobutyl)-1,3-propanediol Audience: Researchers, Process Chemists, and HSE Managers. Technical Safety Guide: Handling 2-(4-Aminobutyl)-1,3-propanediol Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 2-(4-Aminobutyl)-1,3-propanediol Audience: Researchers, Process Chemists, and HSE Managers.

Technical Safety Guide: Handling 2-(4-Aminobutyl)-1,3-propanediol

Executive Summary 2-(4-Aminobutyl)-1,3-propanediol (CAS: 125162-81-4) is a critical intermediate, often utilized in the synthesis of sphingosine-1-phosphate receptor modulators like Fingolimod (FTY720). While structurally simple, its dual functionality—a primary aliphatic amine coupled with a polar diol tail—presents specific safety and logistical challenges.

This substance is CORROSIVE (Category 1B) and HYGROSCOPIC . Improper handling can lead to severe ocular damage, chemical burns, and degradation of the reagent. This guide synthesizes operational best practices with rigorous safety protocols to ensure both personnel safety and experimental integrity.

Chemical Risk Profile & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the hazards. The primary amine group (


) is a strong nucleophile and base, responsible for the corrosive nature. The propanediol moiety increases viscosity and water solubility, making the substance "sticky" and difficult to wash off if splashed.
PropertySpecificationOperational Implication
CAS Number 125162-81-4Verification key for inventory.
Physical State Off-white powder or Viscous Oil (Greenish)Viscosity complicates transfer; high risk of drips/splashes.
GHS Classification Skin Corr.[1][2][3][4] 1B / Eye Dam. 1 Causes irreversible tissue damage upon contact.
Reactivity Air/Moisture SensitiveAmine oxidizes (browns) and absorbs

from air.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for Category 1B corrosives. The following matrix is designed to prevent permeation (chemical passing through the material) and degradation (chemical physically damaging the material).

PPE Decision Logic

PPE_Logic Start Handling 2-(4-Aminobutyl)-1,3-propanediol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Viscous Liquid / Oil State->Liquid Resp_Solid Respiratory: N95 or P100 (Prevent Dust Inhalation) Solid->Resp_Solid Resp_Liquid Respiratory: Fume Hood Required (Vapor/Mist Control) Liquid->Resp_Liquid Contact Contact Risk? Resp_Solid->Contact Resp_Liquid->Contact High_Risk High (Pouring/Synthesis) Contact->High_Risk Low_Risk Low (Closed Vial) Contact->Low_Risk Glove_Heavy Gloves: Long-cuff Nitrile or Laminate (Silver Shield) High_Risk->Glove_Heavy Eye_Std Eye: Chemical Splash Goggles (No Safety Glasses) High_Risk->Eye_Std Glove_Std Gloves: Nitrile (min 0.11mm) Double Glove Recommended Low_Risk->Glove_Std Low_Risk->Eye_Std Face Add Face Shield Eye_Std->Face If splashing likely

Figure 1: PPE Selection Logic based on physical state and operational risk. Note the escalation to face shields for liquid handling due to viscosity-induced splash risks.

Detailed PPE Specifications
ComponentRecommendationScientific Rationale
Eye Protection Unvented Chemical Goggles Safety glasses allow vapors/splashes to bypass the side. Amines are lacrimators and can cause corneal opacity.
Hand Protection Double Nitrile (0.11mm + 0.11mm) Aliphatic amines can permeate thin nitrile. Double gloving provides a "color indicator" effect (if outer glove degrades) and increases breakthrough time.
Body Protection Lab Coat + Chemical Apron The oily nature of the liquid means spills adhere to cotton lab coats. An impervious apron (Tyvek or PVC) prevents soak-through.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary control. If working outside a hood (not recommended), a half-face respirator with Organic Vapor/P100 cartridges is mandatory.

Operational Handling Protocol

Objective: Transfer 5.0 g of 2-(4-Aminobutyl)-1,3-propanediol for a reaction without degradation or exposure.

Pre-Requisites:

  • Dry, inert atmosphere (Nitrogen/Argon glovebox or Schlenk line).

  • Pre-weighed, oven-dried glassware.

Step-by-Step Procedure:

  • Preparation:

    • Ventilate the fume hood.[3] Ensure the sash is at the working height.

    • Place a disposable absorbent pad (pig mat) on the work surface.

    • Critical: Have 5% aqueous Citric Acid or Vinegar nearby as a neutralizer for minor spills.

  • Opening the Container:

    • Note: The cap may be stuck due to amine carbamate formation (reaction with air). Do not force it near your face.

    • If the substance is solid, break it up gently with a spatula to avoid dusting.

    • If liquid/oil, expect high viscosity.

  • Transfer (The "Stringing" Hazard):

    • Viscous amines tend to "string" or drip from pipettes/spatulas.

    • Technique: Use a positive displacement pipette or a wide-bore syringe. Do not pour directly from the bottle.

    • Why? Pouring leads to drips running down the bottle, corroding the label and contaminating the glove.

  • Weighing:

    • Method: Weigh by difference.

    • Tare the receiving flask (with solvent if possible to dissolve immediately).

    • Add reagent.

    • Wipe the tip of the syringe/spatula with a Kimwipe before removing it from the receiving flask area to prevent trailing droplets.

  • Cleanup:

    • Immediately wipe threads of the stock bottle with a dry Kimwipe.

    • Purge the headspace with Argon/Nitrogen before resealing. Causality: This prevents the formation of sticky carbamates on the threads.

Emergency Response & Spill Management

Immediate Action: Skin Contact [3][4][5][6]

  • Flush: Immediately flush with water for 15 minutes .[4][6][7] Do not wait for symptoms.

  • Do NOT Neutralize: Never apply vinegar or acid to the skin. The heat of neutralization can worsen the burn.

  • Remove: Cut off contaminated clothing; do not pull it over the head.

Spill Workflow

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Small Small (< 10 mL/g) Inside Hood Size->Small Large Large (> 10 mL/g) Or Outside Hood Size->Large Absorb Absorb with Vermiculite or Sand Small->Absorb Evac EVACUATE LAB Call EHS / Fire Dept Large->Evac Neutralize Optional: Treat absorbent with dilute Citric Acid Absorb->Neutralize Collect Collect in Hazardous Waste Container Neutralize->Collect Clean Wash surface with Soap & Water Collect->Clean

Figure 2: Decision tree for spill management. Note that large spills of corrosive amines outside a hood require evacuation due to respiratory hazards.

Waste Disposal Strategy

Disposal must comply with local regulations (e.g., RCRA in the US, EPA in Europe).

  • Classification: Hazardous Waste.[6]

  • RCRA Code (US): D002 (Corrosive).

  • Segregation:

    • Do NOT mix with acidic waste streams (risk of violent exotherm).

    • Do NOT mix with halogenated solvents (risk of reaction).

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage. Label clearly as "Corrosive - Basic Organic Amine."

References

  • Spectrum Chemical. (2019).[3] Safety Data Sheet: 1,3-Propanediol (Analogous Backbone Data). Retrieved from

  • ChemScene. (2024). Product Safety Data: 2-(4-Aminobutyl)propane-1,3-diol (CAS 125162-81-4).[8][9] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(4-Aminobutyl)-1,3-propanediol.[10] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025).[1][6] Safety Data Sheet: Amines, Corrosive, N.O.S. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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